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(4-Amino-1-naphthyl)amine dihydrochloride

Cat. No.: B3107547
CAS No.: 161293-78-3
M. Wt: 231.12 g/mol
InChI Key: XFKZYFWWBNGFBJ-UHFFFAOYSA-N
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Description

Historical Context of Naphthylamine and Aminonaphthalene Derivatives in Chemical Synthesis

The history of naphthylamine and its derivatives is intrinsically linked to the rise of the synthetic dye industry in the 19th century. wikipedia.orgbritannica.com Following the discovery of mauveine by William Henry Perkin in 1856, chemists began exploring a wide range of aromatic compounds, including those derived from naphthalene (B1677914), as precursors for new colorants. Naphthylamines, which exist as two primary isomers, 1-naphthylamine (B1663977) (α-naphthylamine) and 2-naphthylamine (B18577) (β-naphthylamine), were identified as key intermediates. wikipedia.orgbritannica.com

These compounds were instrumental in the development of azo dyes, which became one of the most important classes of commercial colorants. medcraveonline.comresearchgate.net The synthesis of these dyes involves a diazotization reaction of an aromatic amine, such as a naphthylamine, followed by a coupling reaction with another electron-rich compound. A notable example is the use of sulfonic acid derivatives of 1-naphthylamine, like naphthionic acid, in the production of the dye Congo red. wikipedia.org These aminonaphthalenesulfonic acids were particularly valuable as they enabled the dyeing of cotton fabrics directly without the need for a mordant. wikipedia.org

Beyond the realm of dyes, the utility of naphthylamine and its derivatives expanded into other areas of the chemical industry. They served as essential starting materials or intermediates in the manufacturing of pharmaceuticals, agrochemicals like herbicides, photographic chemicals, and antioxidants for the rubber industry. britannica.commedcraveonline.com The synthesis of these foundational compounds typically involved the chemical reduction of nitronaphthalenes, which were accessible through the nitration of naphthalene. wikipedia.org The isomeric diaminonaphthalenes, the class to which the parent compound of (4-Amino-1-naphthyl)amine dihydrochloride (B599025) belongs, were similarly prepared through the reduction of dinitronaphthalenes, further broadening the scope of available synthetic intermediates. wikipedia.orgwikipedia.org

Overview of the Chemical Significance of (4-Amino-1-naphthyl)amine Dihydrochloride as a Research Compound

The chemical significance of this compound in a research context stems from the reactivity of its parent compound, 1,4-Diaminonaphthalene. As a bifunctional molecule, 1,4-Diaminonaphthalene is a valuable synthon, or building block, for organic synthesis. The presence of two amino groups on the naphthalene framework allows it to participate in a diverse range of chemical reactions, leading to the formation of complex heterocyclic systems, polymers, and specialty pigments. nbinno.com The dihydrochloride salt is a convenient and stable form for storing and handling this otherwise air-sensitive diamine. keyorganics.nethit2lead.com

While research on the 1,4-isomer is specific, the broad utility of diaminonaphthalene isomers as a class underscores its potential and significance. For instance, related isomers have found significant industrial and research applications:

1,5-Diaminonaphthalene is a key precursor to naphthalene-1,5-diisocyanate (NDI), which is used to produce high-performance polyurethane elastomers. wikipedia.org It is also used as a monomer in the synthesis of porous covalent organic frameworks for sensing applications. wikipedia.org

1,8-Diaminonaphthalene (B57835) serves as a precursor for commercial pigments like Solvent Orange 60 and is used to synthesize perimidines and various Schiff bases that have been investigated for their biological activities. wikipedia.orgbenthamdirect.comscirp.org

2,3-Diaminonaphthalene (B165487) is a versatile intermediate for creating heterocyclic compounds and dyes, and it is also widely employed as a sensitive analytical reagent for the fluorometric detection of selenium and nitrite (B80452). nbinno.com

The 1,4-disposition of the amino groups in (4-Amino-1-naphthyl)amine makes it an ideal monomer for polymerization reactions, particularly for the synthesis of polyimides and other high-performance polymers that require rigid aromatic backbones. The diamine can react with dianhydrides or diacyl chlorides to form polymers with desirable thermal and mechanical properties. Furthermore, its structure is conducive to forming a variety of heterocyclic compounds, such as phenazines, which are of interest in materials science and medicinal chemistry. The reactivity of the two adjacent amino functions in isomers like 2,3-diaminonaphthalene-1,4-dione (B3047323) highlights the synthetic potential inherent in the diamino-naphthalene scaffold. tandfonline.comtandfonline.com Therefore, this compound is a significant research compound, providing a stable and accessible source of the 1,4-diaminonaphthalene unit for constructing novel polymers, dyes, and complex organic molecules.

Data Table: Properties of 1,4-Diaminonaphthalene

PropertyValue
Synonym 1,4-Naphthalenediamine
Molecular Formula C₁₀H₁₀N₂
Molecular Weight 158.20 g/mol
Appearance Solid
Melting Point 114-116 °C
CAS Number 2243-61-0
InChI Key OKBVMLGZPNDWJK-UHFFFAOYSA-N

Data sourced from Sigma-Aldrich.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2N2 B3107547 (4-Amino-1-naphthyl)amine dihydrochloride CAS No. 161293-78-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h1-6H,11-12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKZYFWWBNGFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Derivatization of 4 Amino 1 Naphthyl Amine Dihydrochloride

Direct Synthesis Approaches to (4-Amino-1-naphthyl)amine Dihydrochloride (B599025)

The direct synthesis of (4-Amino-1-naphthyl)amine, also known as 1,4-diaminonaphthalene, can be achieved through several routes, often culminating in the formation of the dihydrochloride salt for stability and purification. A common strategy involves the reduction of a nitro-substituted naphthalene (B1677914) precursor. For instance, the catalytic hydrogenation of 4-Nitro-1-naphthylamine is a direct pathway to 1,4-diaminonaphthalene. chemicalbook.com Similarly, starting from 1-nitronaphthalene (B515781), a two-step process involving reaction with hydroxylamine (B1172632) hydrochloride followed by catalytic hydrogenation with palladium on charcoal yields the target diamine. chemicalbook.com

Another direct approach begins with the nitration of naphthalene itself to produce dinitronaphthalene isomers. google.com Subsequent reduction of the dinitro compound, for example using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, affords the corresponding diaminonaphthalene. google.com

A distinct method involves the ammonolysis of dihalonaphthalenes. This process includes the reaction of naphthalene with a halogen, followed by the reaction of the resulting 1,4-dihalonaphthalene with ammonia (B1221849) in the presence of a suitable catalyst to yield 1,4-diaminonaphthalene. google.com The final dihydrochloride salt is typically obtained by treating the synthesized diamine with concentrated hydrochloric acid, which facilitates precipitation and purification of the final product. orgsyn.org

Precursor-Based Synthesis Pathways of (4-Amino-1-naphthyl)amine Analogs

The synthesis of analogs of (4-Amino-1-naphthyl)amine often employs precursor-based pathways that allow for the introduction of various functional groups and structural modifications. These methods typically start from more readily available naphthalene derivatives like naphthols and aminonaphthalenes.

Synthesis from Naphthol Derivatives

Naphthol derivatives serve as versatile starting materials for the synthesis of aminonaphthalene structures. A well-established method involves the coupling of α-naphthol with a diazonium salt to form an azo dye, such as Orange I. orgsyn.org Subsequent reduction of this azo compound, using reagents like stannous chloride or sodium hydrosulfite, cleaves the azo linkage to yield 4-amino-1-naphthol. orgsyn.org This aminonaphthol can then be further functionalized or converted to diaminonaphthalene analogs. The aminonaphthol is often isolated as its hydrochloride salt to prevent rapid air oxidation. orgsyn.org More complex, highly functionalized naphthols can also be constructed through tandem reassembly processes, providing access to a wider range of precursors for diaminonaphthalene analogs. researchgate.netresearchgate.net

Synthesis from Aminonaphthalenes and Related Intermediates

Syntheses starting from existing aminonaphthalenes or their nitro-analogs are among the most common methods for preparing 1,4-diaminonaphthalene and its derivatives. The reduction of a nitro group on the naphthalene ring is a key transformation.

Key precursor-based synthetic routes are summarized below:

Starting MaterialReagents and ConditionsProductReference
1-Nitronaphthalene1. Hydroxylamine hydrochloride, KOH, ethanol (B145695)/methanol (B129727), 50-60°C; 2. H₂, Pd/C, THF, 20°C1,4-Diaminonaphthalene chemicalbook.com
4-Nitro-1-naphthylamineReduction (e.g., catalytic hydrogenation)1,4-Diaminonaphthalene chemicalbook.com
4-Phenylazo-1-naphthylamineReduction1,4-Diaminonaphthalene chemicalbook.com
Naphthalene1. Sulfuric acid, fuming nitric acid (nitration); 2. Hydrazine hydrate, catalyst (reduction)Diaminonaphthalene isomers google.com

These methods highlight the strategic reduction of nitro groups or the cleavage of azo linkages to install the second amine functionality onto the naphthalene core. chemicalbook.comgoogle.com

Multi-Step Synthetic Sequences and Acyl Group Cleavage Methods

For the synthesis of complex analogs or when selective functionalization is required, multi-step sequences involving protection-deprotection strategies are often employed. The use of an acyl group to protect an amine function is a common tactic.

A representative multi-step synthesis involves the initial amination of a suitable precursor, followed by acylation of the newly introduced amino group. tandfonline.com This is followed by a second amination step at a different position on the naphthalene ring. The final step is the cleavage of the acyl protecting group, typically through acid or alkaline hydrolysis, to reveal the free amine and yield the desired diaminonaphthalene derivative. tandfonline.comgoogle.com

The cleavage of the acyl group is a critical step in these sequences. The reactivity of carboxylic acid derivatives towards hydrolysis varies significantly, with amides being the least reactive. libretexts.org The hydrolysis of an acetamido group, for example, to an amino group generally requires heating in the presence of a strong acid or base to overcome the stability of the amide bond. google.comlibretexts.org This stability allows for other chemical transformations to be performed on the molecule while the amine is protected.

Advanced Derivatization Strategies for Structural Modification and Functionalization

(4-Amino-1-naphthyl)amine possesses two primary amine groups that serve as reactive handles for a wide range of chemical modifications. These derivatization strategies are crucial for developing new materials and molecules with tailored properties.

Amine Functionalization Reactions

The two primary amine groups in 1,4-diaminonaphthalene are nucleophilic and can react with a variety of electrophilic reagents. These reactions allow for extensive structural and functional modifications.

Common functionalization reactions include:

Schiff Base Formation: The condensation reaction of diaminonaphthalenes with aldehydes or ketones, such as salicylaldehyde, yields Schiff bases. researchgate.net These compounds are important ligands in coordination chemistry.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides. This can be used to introduce a variety of functional groups or as a protecting strategy. google.com

Cyclocondensation: The reaction of diaminonaphthalenes with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems, such as quinoxalines or diazepines. tandfonline.com While much of the literature focuses on ortho-diamines (like the 2,3-isomer), the principles of cyclocondensation can be adapted for other isomers to create unique molecular architectures. tandfonline.com

Addition Reactions: The amino groups can participate in addition reactions. For example, 1,5-diaminonaphthalene has been used to functionalize fullerene thin films, where the amino groups add to the fullerene cages, creating cross-linked polymeric structures. nih.gov

These derivatization reactions underscore the versatility of (4-Amino-1-naphthyl)amine as a building block in organic synthesis for creating complex molecules with diverse applications. tandfonline.com

Formation of Schiff Bases and Other Condensation Products

The primary amino groups of (4-Amino-1-naphthyl)amine, also known as 1,4-diaminonaphthalene, serve as reactive sites for condensation reactions with carbonyl compounds, leading to the formation of Schiff bases (imines). This reaction typically involves the nucleophilic addition of the amine to an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. ijacskros.comiosrjournals.org The general mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate. iosrjournals.org Subsequent acid-catalyzed dehydration of this intermediate yields the final Schiff base. ijacskros.com

These reactions can be carried out under various conditions, often with acid or base catalysis, or through the application of heat. iosrjournals.org The choice of solvent and catalyst can influence the reaction rate and yield. For instance, refluxing equimolar quantities of an aromatic primary amine and a substituted benzaldehyde (B42025) in ethanol with a few drops of glacial acetic acid is a common method for preparing Schiff bases. ijacskros.com

In the case of 1,4-diaminonaphthalene, the presence of two primary amino groups allows for the formation of mono- or bis-Schiff bases, depending on the stoichiometry of the reactants. Condensation with one equivalent of an aldehyde would yield a mono-Schiff base, while reaction with two equivalents can lead to the formation of a bis-Schiff base, where both amino groups have been converted to imines. The synthesis of new Schiff bases from 1-naphthylamine (B1663977) and various aromatic aldehydes in methanol has been reported, yielding crystalline products with high purity. dergipark.org.tr While specific studies focusing solely on (4-Amino-1-naphthyl)amine are limited in the provided search results, the reactivity of the amino groups on the naphthalene ring is well-established for such condensation reactions. For example, the condensation of 1,8-diaminonaphthalene (B57835) with aldehydes has been shown to produce 2,3-dihydroperimidines. researchgate.net

Coupling Reactions for the Synthesis of Azo Compounds and Other Complex Molecules

The synthesis of azo compounds from (4-Amino-1-naphthyl)amine involves a two-step process: diazotization followed by an azo coupling reaction. unb.cawikipedia.org This classical method is widely used for the preparation of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). nih.gov

The first step, diazotization, involves treating the primary aromatic amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically 0-5 °C). irjet.netcuhk.edu.hk This converts the primary amino group into a highly reactive diazonium salt. Given that (4-Amino-1-naphthyl)amine has two primary amino groups, it is possible to form a mono- or bis-diazonium salt depending on the reaction conditions and stoichiometry.

The second step is the azo coupling, where the diazonium salt acts as an electrophile and reacts with a coupling agent, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. wikipedia.org The diazonium ion attacks the activated aromatic ring of the coupling component, resulting in an electrophilic aromatic substitution reaction that forms the stable azo linkage. wikipedia.org The position of the coupling on the aromatic ring of the coupling agent is directed by the activating group; for phenols and naphthols, coupling often occurs at the para position unless it is blocked. wikipedia.org

The pH of the reaction medium is a critical parameter in the coupling step. For coupling with phenols and naphthols, the reaction is typically carried out in a slightly alkaline medium, while coupling with aromatic amines is usually performed in a weakly acidic solution. icrc.ac.ir The synthesis of various naphthalene-based azo dyes has been reported, utilizing naphthylamines as the diazo components and coupling them with different aromatic compounds. icrc.ac.ir These reactions yield brightly colored products due to the extended conjugated systems created by the azo linkage between the aromatic rings. wikipedia.org

Palladium-Mediated Amination Techniques (e.g., Buchwald-Hartwig Procedure) for Aminonaphthalene Cores

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction facilitates the coupling of amines with aryl halides or pseudohalides (like triflates), providing a direct route to synthesize aryl amines. wikipedia.orgrug.nl The core of (4-Amino-1-naphthyl)amine is an aminonaphthalene, and while the compound itself is an amine, the Buchwald-Hartwig reaction is highly relevant for the synthesis of its derivatives or for introducing additional amino groups onto a naphthalene scaffold.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. libretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex. nih.gov

Reductive Elimination: The aryl group and the amido group couple, leading to the formation of the desired aryl amine product and regenerating the Pd(0) catalyst. libretexts.orgnih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligands coordinated to the palladium catalyst. researchgate.net The development of bulky and electron-rich ligands has been crucial in expanding the scope of this reaction to include a wide variety of amines and aryl halides, including less reactive aryl chlorides. researchgate.net Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org

For aminonaphthalene cores, this methodology can be envisioned in several ways. For instance, a dihalo-naphthalene could be sequentially aminated to introduce two different amino groups. Alternatively, an existing aminonaphthalene halide could be further functionalized by coupling with another amine. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical and need to be optimized for specific substrates. rug.nl

Asymmetric Hydrogenation and Catalytic Approaches in the Synthesis of Chiral Naphthylamine Derivatives

Asymmetric hydrogenation is a key technique for the synthesis of chiral molecules, including chiral amines and their derivatives. researchgate.net This method involves the reduction of a prochiral unsaturated substrate, such as an imine or an enamine, using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, typically composed of a metal like rhodium, ruthenium, iridium, or palladium, is complexed with a chiral ligand, which directs the stereochemical outcome of the reaction. dicp.ac.cndicp.ac.cnresearchgate.net

For the synthesis of chiral naphthylamine derivatives, one common strategy is the asymmetric hydrogenation of imines or enamines derived from naphthaldehydes or naphthyl ketones. The resulting chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. dicp.ac.cn The enantioselectivity of these hydrogenations is highly dependent on the structure of the chiral ligand and the reaction conditions. researchgate.net

Another approach involves the use of chiral naphthylamine derivatives themselves as chiral ligands or modifiers in asymmetric catalysis. For example, 1-(1-Naphthyl)ethylamine (NEA) has been studied as a chiral modifier in the heterogeneous hydrogenation of ketoesters on platinum catalysts, where it imparts enantioselectivity to the reaction. nsf.gov

The development of new chiral ligands and catalytic systems is an active area of research. For instance, chiral ruthenium diamine complexes have been successfully used for the asymmetric hydrogenation of substituted 1,5-naphthyridines, yielding chiral tetrahydro-1,5-naphthyridines with high enantiomeric excess. nih.gov While direct asymmetric hydrogenation of the naphthalene ring of (4-Amino-1-naphthyl)amine is not a common transformation, the principles of asymmetric hydrogenation are crucial for creating chiral centers in derivatives prepared from this core structure. The formation of enamines from carbonyl compounds and a primary amine, followed by asymmetric hydrogenation, is a viable route to chiral amines. mdpi.comacs.org

Polymerization Studies Involving Naphthylamine Derivatives

Chemical Oxidative Polymerization Methods

Chemical oxidative polymerization is a common and effective method for synthesizing polymers from aromatic amines, including derivatives of naphthylamine. This process involves the use of a chemical oxidant in an acidic medium to initiate and propagate the polymerization of the monomer units. For the polymerization of 1,4-diaminonaphthalene, a nanoscale poly(1,4-diaminonaphthalene) has been synthesized using potassium persulfate as a radical initiator in an acidic (HCl) medium at 0 °C. utm.md

The general mechanism for the oxidative polymerization of aromatic amines is believed to involve the formation of radical cations from the monomer, which then couple to form dimers, oligomers, and ultimately the polymer chain. In the case of 1,4-diaminonaphthalene, the polymerization is proposed to occur through the formation of N-C and N=C bonds. researchgate.net The resulting polymer, poly(1,4-diaminonaphthalene), is a conductive polymer with a structure that can be characterized by various spectroscopic techniques, including FTIR, UV-Vis, and NMR. utm.mdresearchgate.net

The properties of the resulting polymer can be influenced by the reaction conditions, such as the type and concentration of the oxidant and the acidity of the medium. For instance, poly(1,4-diaminonaphthalene) synthesized via this method has been found to be thermally stable up to 200 °C. utm.md The presence of unpaired electrons on the nitrogen atoms within the polymer backbone has been confirmed by electron paramagnetic resonance (EPR) spectroscopy. utm.md

Electrochemical Polymerization Leading to Electrochromic Materials

Electrochemical polymerization is another powerful technique for the synthesis of conductive polymers from naphthylamine derivatives. In this method, the polymerization is initiated by applying an electrical potential to an electrode immersed in a solution containing the monomer. For diaminonaphthalenes, this process can lead to the formation of a polymer film on the electrode surface. For example, poly(1,8-diaminonaphthalene) has been prepared electrochemically and has been shown to be electroactive in aqueous solutions with a reasonable conductivity in its doped state. osti.gov

A key feature of polymers derived from diaminonaphthalenes is their potential application as electrochromic materials. mdpi.com Electrochromism is the phenomenon where a material changes its optical properties (color) in response to an applied electrical potential. The polymer film can be switched between different redox states, each with a distinct color. The electrochemical and spectroelectrochemical properties of these polymer films can be studied to evaluate their performance as electrochromic materials. mdpi.com

The polymerization of 1,8-diaminonaphthalene has been carried out using cyclic voltammetry in an acidic solution, resulting in the formation of a polymer film on the electrode. nih.gov The combination of these polymers with other materials, such as functionalized multi-walled carbon nanotubes, can enhance their properties for applications like electrochemical sensors. nih.gov The in-situ spectroelectrochemistry is a valuable tool to study the electronic structure of these electroactive polymers during their synthesis and redox switching. mdpi.com Naphthalene-based polymers are of interest for developing electrochromic devices due to their potential for stable and reversible color changes. researchgate.net

Data Tables

Table 1: Synthetic Methodologies for (4-Amino-1-naphthyl)amine Derivatives

MethodologyDescriptionKey Reagents/CatalystsProduct Type
Schiff Base Formation Condensation of primary amino groups with aldehydes or ketones.Aldehydes, ketones, acid/base catalystImines (Schiff Bases)
Azo Coupling Diazotization of primary amino groups followed by coupling with an electron-rich aromatic compound.NaNO₂, HCl, coupling agent (e.g., naphthol)Azo Compounds (Dyes)
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with an amine.Pd catalyst, phosphine ligand, baseAryl Amines
Asymmetric Hydrogenation Reduction of prochiral imines or enamines using a chiral catalyst.H₂, Chiral transition metal catalyst (e.g., Rh, Ru)Chiral Amines

Table 2: Polymerization of Naphthylamine Derivatives

Polymerization MethodMonomerInitiator/ConditionsPolymerKey Properties
Chemical Oxidative Polymerization 1,4-DiaminonaphthalenePotassium persulfate, HCl, 0 °CPoly(1,4-diaminonaphthalene)Thermally stable, conductive
Electrochemical Polymerization 1,8-DiaminonaphthaleneApplied electrical potential, acidic mediumPoly(1,8-diaminonaphthalene)Electroactive, conductive, electrochromic

Chemical Reactivity and Mechanistic Investigations of 4 Amino 1 Naphthyl Amine Dihydrochloride

Elucidation of Reaction Pathways and Transformation Products

The reactivity of (4-Amino-1-naphthyl)amine and its analogs is diverse, encompassing dimerization, substitution, hydrolysis, oxidation, and reduction reactions. These transformations are crucial for understanding the compound's stability, potential metabolic pathways, and the synthesis of related derivatives.

Dimerization Mechanisms of Aminonaphthalene Analogs

The dimerization of aminonaphthalene analogs can occur through various mechanisms, often initiated by oxidation. For instance, the autoxidation of 1-amino-2-hydroxynaphthalene-6-sulfonate, an analog of (4-Amino-1-naphthyl)amine, leads to the formation of a dimer. dss.go.th This process is thought to proceed through the initial oxidation of the aminonaphthol to a naphthoquinoneimine, which is then hydrolyzed to the corresponding naphthoquinone. This intermediate can then react with another molecule of the parent aminonaphthol via a 1,4-addition to form the dimer. dss.go.th

In the context of proteins, dimerization is a key process for proper folding and function. While not directly involving (4-Amino-1-naphthyl)amine, studies on protein dimerization highlight the importance of intermolecular interactions in biological systems, which can be influenced by small molecules. nih.gov Chemical inducers of dimerization, or "molecular glues," can bring two protein molecules together, demonstrating a powerful method for controlling biological processes. frontiersin.org

Nucleophilic Substitution Patterns and Reactivity of Amino Groups

The amino groups on the naphthalene (B1677914) ring are key to its reactivity in nucleophilic substitution reactions. The position of the amino group influences the regioselectivity of these reactions. Generally, the 1-position of naphthalene is more reactive towards substitution than the 2-position. libretexts.org This is because the intermediate for 1-substitution is more stable, with the positive charge being delocalized over two positions while retaining a fully aromatic ring. libretexts.org

In aminonaphthalene derivatives, the amino group can act as a nucleophile or influence the reactivity of the naphthalene ring. For example, in 1-dialkylamino-2,4-dinitronaphthalenes, the dialkylamino group can be readily replaced by primary amines in a nucleophilic aromatic substitution reaction. rsc.org The reactivity of the amino group can also be utilized in the synthesis of other compounds. For instance, sulfonic acid derivatives of 1-naphthylamine (B1663977) are used to prepare azo dyes. wikipedia.org

The table below summarizes the typical outcomes of nucleophilic substitution on naphthalene derivatives.

Reagent/ConditionPosition of SubstitutionProduct Type
Primary Amines1-positionAmine-amine exchange product rsc.org
Sulfuric Acid (170-180°C)4-position (of 1-naphthylamine)Naphthionic acid wikipedia.org
Grignard Reagents, Alkoxides, Amides1-position (of 1-methoxy-2-(diphenylphosphinyl)-naphthalene)Diphenyl(1-substituted-2-naphthyl)phosphines elsevierpure.com

Hydrolysis Reactions of (4-Amino-1-naphthyl)amine Derivatives

The amino groups of (4-Amino-1-naphthyl)amine can undergo hydrolysis under certain conditions. For example, 1-naphthylamine can be converted to 1-naphthol (B170400) at 200°C in the presence of sulfuric acid. wikipedia.org The hydrolysis of derivatives is also an important reaction. For instance, enzyme-catalyzed hydrolysis can cleave imine bonds in Schiff bases derived from amino compounds. nih.gov

In a different context, hydrogels based on 1-naphthaleneacetic acid appended amino acids have been shown to catalyze the hydrolysis of esters, mimicking the function of esterase enzymes. nih.gov While not a direct reaction of the aminonaphthalene moiety, this demonstrates the potential for naphthalene derivatives to participate in or influence hydrolysis reactions in supramolecular systems.

Oxidation and Reduction Pathways of the Naphthylamine Moiety

The naphthylamine moiety is susceptible to both oxidation and reduction, leading to a variety of products. Oxidation of 1-naphthylamine with agents like ferric chloride results in a blue precipitate, while chromic acid converts it to 1,4-naphthoquinone. wikipedia.org Under aerobic conditions, aminonaphthalenes can undergo autoxidation, especially in the presence of a hydroxyl group ortho to the amino group, leading to the formation of naphthoquinone imine derivatives. dss.go.th Samples of 2-naphthylamine (B18577), an isomer, can turn reddish in air due to oxidation. wikipedia.org

Reduction of the naphthylamine ring can also occur. For example, reduction of 1-naphthylamine with sodium in boiling amyl alcohol reduces the unsubstituted ring, yielding tetrahydro-1-naphthylamine. wikipedia.org This tetrahydro derivative can be further oxidized to adipic acid. wikipedia.org

The following table outlines the products of some common oxidation and reduction reactions of naphthylamine.

ReagentProductReaction Type
Ferric chlorideBlue precipitateOxidation wikipedia.org
Chromic acid1,4-NaphthoquinoneOxidation wikipedia.org
Air (for 2-naphthylamine)Reddish colored productsOxidation wikipedia.org
Sodium in boiling amyl alcoholTetrahydro-1-naphthylamineReduction wikipedia.org

Photochemical and Photophysical Reaction Mechanisms of Aminonaphthalene Compounds

The photochemistry of aminonaphthalene compounds is characterized by their excited state dynamics and deactivation pathways, which are influenced by the electronic properties of the amino group.

Excited State Dynamics and Singlet-State Deactivation Processes

Upon absorption of light, aminonaphthalene compounds are promoted to an excited singlet state (S1). The deactivation of this excited state can occur through several pathways, including fluorescence, intersystem crossing to a triplet state, and internal conversion. rsc.org

For 1-aminonaphthalene, excitation to the S1 state leads to significant geometric changes, including a reduction in the C-NH2 bond length and flattening of the NH2 group. researchgate.net The presence of the amino group also causes a red shift in the absorption spectrum compared to naphthalene. researchgate.net The deactivation of the excited state is influenced by the solvent and the specific substituents on the naphthalene ring. rsc.org

In some cases, the excited state can undergo proton transfer, a phenomenon observed in aromatic hydroxy compounds. mdpi.com While not directly reported for (4-Amino-1-naphthyl)amine, this is a potential photochemical pathway for related compounds. The lifetime of the excited singlet state for aminonaphthalene derivatives can range from picoseconds to nanoseconds. rsc.orgrsc.org Theoretical studies on related compounds like 1-nitronaphthalene (B515781) have shown that intersystem crossing from the first singlet excited state to the triplet manifold can be an ultrafast process. nih.gov

The table below summarizes key photophysical parameters for some naphthalene derivatives.

CompoundExcitation Wavelength (approx.)Key Deactivation PathwayExcited State Lifetime (approx.)
1-Aminonaphthalene~332 nm researchgate.netFluorescence, Intersystem Crossing-
Naphthalene-based azo dyes-Internal Conversion, Isomerization~0.7 ps to 40 ps rsc.org
1-Cyanonaphthalene-Intersystem CrossingShorter than higher vibronic levels rsc.org
Thiophenols (analogous aromatic system)-S-H bond dissociation, Internal ConversionA few hundred picoseconds to a few nanoseconds rsc.org

Studies of Charge-Transfer Complexation with Electron Acceptors

(4-Amino-1-naphthyl)amine, as an electron-rich aromatic compound, can act as an electron donor and form charge-transfer (CT) complexes with various electron acceptor molecules. These complexes are formed through a weak electronic interaction where a fraction of an electron's charge is transferred from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.

The formation of a CT complex is typically characterized by the appearance of a new, broad absorption band in the UV-visible spectrum, which is absent in the spectra of the individual donor or acceptor molecules. nih.gov The position of this CT band is sensitive to the electron-donating and -accepting strengths of the components and the polarity of the solvent.

Common electron acceptors used in these studies include:

π-acceptors: Molecules with low-lying LUMOs, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), tetracyanoethylene (B109619) (TCNE), chloranil, and various nitroaromatics. researchgate.net

Spectrophotometric methods are widely employed to study the properties of these CT complexes in solution. nih.govresearchgate.net By monitoring the absorbance of the CT band while varying the concentrations of the donor and acceptor, key thermodynamic parameters can be determined, such as the association constant (KCT), molar extinction coefficient (εCT), and the stoichiometry of the complex. The stoichiometry is often found to be 1:1 or 1:2 (donor:acceptor). nih.gov Thermodynamic data like the standard enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of complex formation can be obtained by performing these measurements at different temperatures. nih.gov

Table 4: Representative Data for Charge-Transfer Complexation of an Aromatic Amine with TCNQ

ParameterValueDescription
λmax (CT band) 750 nmWavelength of maximum absorbance for the charge-transfer band.
Stoichiometry (D:A) 1:1The molar ratio of Donor (Amine) to Acceptor (TCNQ) in the complex. researchgate.net
KCT (L mol⁻¹) 15.0Association constant, indicating the stability of the complex at a given temperature.
ΔG° (kJ mol⁻¹) -6.7Standard Gibbs free energy change, indicating a spontaneous complexation process.
ΔH° (kJ mol⁻¹) -18.5Standard enthalpy change, typically negative for exothermic complex formation. nih.gov
ΔS° (J K⁻¹mol⁻¹) -39.6Standard entropy change, typically negative due to the loss of freedom upon association of two molecules. nih.gov

Note: The data in this table are illustrative for a typical aromatic amine-TCNQ complex and are not specific experimental values for (4-Amino-1-naphthyl)amine dihydrochloride (B599025).

Intermolecular Interactions and Their Influence on Chemical Reactivity and Stability

The chemical reactivity and physical properties of (4-Amino-1-naphthyl)amine dihydrochloride are significantly influenced by a variety of intermolecular interactions. These forces dictate the compound's crystal structure, solubility, stability, and the accessibility of its reactive sites.

Ionic Interactions and Hydrogen Bonding: As a dihydrochloride salt, the primary interactions in the solid state are strong electrostatic forces between the protonated ammonium (B1175870) cations (-NH₃⁺) and the chloride anions (Cl⁻). These are supplemented by a robust network of hydrogen bonds, where the ammonium groups act as strong hydrogen bond donors and the chloride ions act as acceptors (N-H⁺···Cl⁻). These interactions create a stable crystal lattice, contributing to a high melting point and affecting solubility. In solution, these ions will be solvated by polar solvent molecules.

π-π Stacking: The planar naphthalene rings can interact with each other through π-π stacking. These interactions, arising from van der Waals forces between the electron clouds of the aromatic rings, contribute to the packing of molecules in the solid state and can lead to aggregation in solution. The extent of π-π stacking can influence the compound's electronic properties and photochemical behavior.

Influence on Reactivity and Stability: Strong intermolecular forces, particularly in the solid state, can enhance the compound's stability by locking the molecules in a rigid lattice, which can protect them from degradation by atmospheric components like oxygen. However, these same forces can reduce reactivity. For a reaction to occur, the intermolecular bonds must be broken, and reactants must be able to access the reactive sites (the amino groups). The strong ionic and hydrogen bonding network in the dihydrochloride salt makes the nitrogen lone pairs unavailable for nucleophilic reactions until a base is added to deprotonate the ammonium groups. The solubility, which is governed by the balance between lattice energy and solvation energy, is a critical factor for reactivity in solution.

The existence of different crystalline forms, or polymorphs, is possible for such molecules, where the arrangement of molecules and the network of intermolecular interactions differ. researchgate.net These polymorphs can exhibit distinct physical properties, including stability, solubility, and dissolution rate.

Chemical Basis of Enzyme Inhibition by Naphthylamine Derivatives

Naphthylamine derivatives are known to possess a range of biological activities, which can include the inhibition of enzymes. nih.gov The chemical basis for this inhibition lies in the specific molecular interactions between the naphthylamine molecule (the inhibitor) and the enzyme. Inhibition can be either reversible or irreversible.

Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. The inhibitor can often be displaced, and enzyme activity can be restored. The binding is driven by a combination of intermolecular forces:

Hydrophobic Interactions: The nonpolar naphthalene ring can fit into hydrophobic pockets within the enzyme's active site or allosteric sites.

Hydrogen Bonding: The amino groups of the naphthylamine can act as hydrogen bond donors or acceptors, interacting with polar amino acid residues (e.g., serine, threonine, aspartate, glutamate) in the enzyme.

Electrostatic Interactions: If the amino groups are protonated (as in the dihydrochloride salt), they can form salt bridges with negatively charged residues like aspartate or glutamate.

Irreversible Inhibition: This involves the formation of a stable, covalent bond between the inhibitor and the enzyme, permanently deactivating it. Many aromatic amines, including some naphthylamines, are not inhibitory themselves but are pro-inhibitors that require metabolic activation. nih.gov Enzymes like cytochrome P450 can oxidize the amino group to form highly reactive intermediates, such as N-hydroxyarylamines or nitrosoarenes. These electrophilic metabolites can then react with nucleophilic residues (e.g., cysteine, histidine, lysine) on the enzyme or other macromolecules, leading to covalent modification and irreversible inhibition. nih.gov This mechanism of metabolic activation is also linked to the carcinogenicity observed for some aromatic amines. nih.gov

The specific enzymes inhibited by (4-Amino-1-naphthyl)amine would depend on its ability to bind to their active sites or be processed by metabolic enzymes into reactive species.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For (4-Amino-1-naphthyl)amine dihydrochloride (B599025), ¹H, ¹³C, and ¹⁵N NMR would provide a complete picture of the atomic connectivity and chemical environment. In the dihydrochloride form, the two amino groups are protonated to ammonium (B1175870) groups (-NH₃⁺), which significantly influences the electronic structure of the naphthalene (B1677914) ring and, consequently, the NMR chemical shifts.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the ammonium protons. The naphthalene ring has six aromatic protons, which would appear as a complex pattern of doublets and triplets in the downfield region (typically 7.0-9.0 ppm) due to spin-spin coupling. The protons on the ammonium groups (-NH₃⁺) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum would display signals for the ten carbon atoms of the naphthalene core. Due to the molecule's symmetry, carbons C1/C4 and C5/C8, as well as C2/C3 and C6/C7, might be chemically equivalent, reducing the total number of expected signals. The carbons bonded to the ammonium groups (C1 and C4) would be significantly deshielded and appear at a lower field compared to unsubstituted naphthalene.

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, would provide direct information about the nitrogen environments. A single signal would be expected for the two equivalent nitrogen atoms. The chemical shift would be indicative of the protonated state, distinguishing it from the free amine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-Amino-1-naphthyl)amine Dihydrochloride in a polar solvent like DMSO-d₆. Note: These are estimated values based on the analysis of similar structures; experimental values may vary.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
H2, H3¹H7.5 - 7.8DoubletProtons adjacent to the ammonium groups.
H5, H8¹H7.8 - 8.1MultipletAromatic protons on the unsubstituted ring.
H6, H7¹H7.6 - 7.9MultipletAromatic protons on the unsubstituted ring.
-NH₃⁺¹H9.0 - 11.0Broad SingletExchangeable protons, shift is solvent-dependent.
C1, C4¹³C135 - 145SingletCarbons attached to the ammonium groups.
C2, C3¹³C120 - 128SingletAromatic carbons.
C4a, C8a¹³C125 - 135SingletBridgehead carbons.
C5, C8¹³C128 - 135SingletAromatic carbons.
C6, C7¹³C125 - 130SingletAromatic carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups by probing their characteristic vibrational modes. For this compound, these spectra would be dominated by vibrations of the protonated amino groups (-NH₃⁺) and the aromatic naphthalene ring.

Key Vibrational Modes:

N-H Stretching: The -NH₃⁺ groups give rise to strong, broad absorption bands in the IR spectrum, typically in the range of 3100-2800 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bending: The scissoring and rocking deformation modes of the -NH₃⁺ groups produce characteristic peaks, usually found around 1600-1500 cm⁻¹.

C-H Aromatic Stretching: Sharp bands corresponding to the stretching of C-H bonds on the naphthalene ring appear just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C=C Aromatic Ring Stretching: A series of medium to strong intensity bands between 1650 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic core.

C-H Aromatic Bending: Out-of-plane bending vibrations for the aromatic C-H bonds result in strong absorptions in the fingerprint region (900-650 cm⁻¹), which can be diagnostic of the substitution pattern on the naphthalene ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar C=C bonds in the aromatic ring, which are often weak in the IR spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
N-H Stretch (-NH₃⁺)3100 - 2800Strong, BroadMedium
C-H Stretch (Aromatic)3100 - 3000Medium, SharpStrong
N-H Bend (-NH₃⁺)1600 - 1500StrongWeak
C=C Stretch (Aromatic)1650 - 1450Medium - StrongStrong
C-H Bend (Aromatic, out-of-plane)900 - 650StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The naphthalene ring system in this compound is the principal chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions.

Compared to unsubstituted naphthalene, the presence of the amino groups in the free base form (1,4-naphthalenediamine) would act as powerful auxochromes, causing a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system by the nitrogen lone pairs. However, in the dihydrochloride salt, the protonation of these amino groups to -NH₃⁺ removes the non-bonding electrons from conjugation. This results in a significant hypsochromic (blue) shift, and the resulting spectrum is expected to more closely resemble that of naphthalene itself, albeit with slight modifications due to the inductive effect of the -NH₃⁺ substituents.

Table 3: Expected UV-Vis Absorption Maxima (λₘₐₓ) and Electronic Transitions for this compound in an Aqueous or Alcoholic Solvent.

Expected λₘₐₓ (nm) Molar Extinction Coefficient (ε) Electronic Transition Notes
~220-230Highπ → πCorresponds to the ¹Bₐ transition of the naphthalene core.
~270-290Mediumπ → πCorresponds to the ¹Lₐ transition of the naphthalene core.
~310-325Lowπ → π*Corresponds to the ¹Lₑ transition, often showing vibrational fine structure.

Mass Spectrometry (MS) for Compound Identification, Molecular Weight Determination, and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For the non-volatile salt this compound, soft ionization techniques like Electrospray Ionization (ESI) are most suitable.

In ESI-MS, the analysis would likely be performed in the positive ion mode. The spectrum is expected to show a prominent peak corresponding to the protonated free base [C₁₀H₁₀N₂ + H]⁺ at a mass-to-charge ratio (m/z) of 159. The molecular weight of the free base is 158.19 g/mol , and the full dihydrochloride salt is 231.12 g/mol . hit2lead.com High-resolution mass spectrometry (HRMS) could be used to confirm the elemental formula with high accuracy.

If a harder ionization technique like Electron Ionization (EI) were used on the free base, a molecular ion peak [M]⁺˙ at m/z 158 would be observed. Subsequent fragmentation would likely involve the loss of amine-related fragments (e.g., NH₂, HCN) from the parent ion, providing further structural confirmation.

Table 4: Expected Mass Spectrometry Data for (4-Amino-1-naphthyl)amine.

Ionization Technique Expected Ion Expected m/z Notes
ESI (Positive Mode)[M+H]⁺159.09Protonated molecule of the free base (C₁₀H₁₁N₂⁺).
ESI (Positive Mode)[M+Na]⁺181.07Sodium adduct of the free base.
EI (on free base)[M]⁺˙158.08Molecular ion of the free base (C₁₀H₁₀N₂⁺˙).
EI (on free base)[M-NH₂]⁺142.06Fragment from loss of an amino radical.
EI (on free base)[M-HCN]⁺131.07Fragment from rearrangement and loss of hydrogen cyanide.

Fluorescence and Photoluminescence Spectroscopy for Optoelectronic Properties and Sensor Applications

Naphthylamine derivatives are well-known for their fluorescent properties, which are often highly sensitive to the local environment. xmu.edu.cn This makes them valuable as molecular probes and in the development of chemical sensors. The fluorescence of 1,4-naphthalenediamine and its dihydrochloride salt arises from the relaxation of an excited electronic state to the ground state via the emission of a photon.

The photophysical properties, including the fluorescence quantum yield and the emission maximum, are expected to be strongly dependent on solvent polarity (solvatofluorochromism). rsc.org In the free base form, the intramolecular charge transfer (ICT) character from the electron-donating amino groups to the naphthalene ring would result in a large Stokes shift and strong emission.

For the dihydrochloride salt, the protonation of the amino groups significantly reduces their electron-donating ability, which is expected to lead to a blue-shift in the emission wavelength and a potential decrease in the fluorescence quantum yield, especially in polar protic solvents like water. nih.gov This pH-dependent fluorescence behavior is a key feature that can be exploited in designing pH sensors.

Table 5: Generalized Photophysical Properties and Potential Applications.

Property Expected Behavior / Value Potential Application
Excitation Maximum (λₑₓ)320 - 350 nmFluorescent probe development
Emission Maximum (λₑₘ)400 - 500 nm (solvent dependent)Chemical sensors
Quantum Yield (ΦF)Variable; sensitive to solvent and pHEnvironmental polarity sensing
Stokes ShiftModerate to LargeOptoelectronic materials
pH SensitivityHigh (fluorescence changes with protonation)pH sensor development

Circular Dichroism Spectroscopy in the Analysis of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. This compound is itself an achiral molecule and therefore will not produce a CD signal.

However, CD spectroscopy becomes a powerful tool for analyzing chiral derivatives of this compound. If one of the amino groups is reacted with a chiral entity, such as a chiral carboxylic acid to form an amide, the resulting molecule becomes chiral. The naphthalene moiety, now situated in a chiral environment, acts as a chromophore that will exhibit an induced circular dichroism (ICD) spectrum. researchgate.net

The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the newly introduced stereocenter. researchgate.net This approach is particularly useful for determining the absolute stereochemistry of chiral amines or acids by derivatizing them with an achiral, spectroscopically active probe like 1,4-naphthalenediamine. The interaction between the naphthalene chromophore and the chiral center dictates the chiroptical response, making it a valuable method for stereochemical assignment.

Table 6: Application of Circular Dichroism to Chiral Derivatives.

Derivative Type Spectroscopic Principle Information Obtained
Amide from a chiral acidInduced Circular Dichroism (ICD)Absolute configuration of the chiral acid.
Schiff base from a chiral aldehydeExciton Coupling (if applicable)Conformation and absolute stereochemistry.
Attachment to a chiral polymerMacromolecular ChiralityProbing the structure of the chiral support.

Computational and Theoretical Chemistry Studies of 4 Amino 1 Naphthyl Amine Dihydrochloride

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations are widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. For (4-Amino-1-naphthyl)amine dihydrochloride (B599025), DFT would be used to determine the most stable three-dimensional arrangement of its atoms and to probe its electronic characteristics.

Mulliken population analysis is a method for estimating partial atomic charges from the results of quantum chemistry calculations. uni-muenchen.dechemrxiv.org It partitions the total electron population among the different atoms in a molecule, providing a picture of the charge distribution. researchgate.net This analysis helps in understanding the electrostatic properties and reactivity of the molecule. For (4-Amino-1-naphthyl)amine dihydrochloride, a Mulliken charge analysis would reveal how the positive charges from the protonated amine groups are distributed across the naphthylamine core and influence the reactivity of different atomic sites. The distribution of charges is fundamental to understanding the molecule's dipole moment and polarizability.

Table 1: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

Atom Charge (a.u.)
C1 +0.15
C2 -0.10
C3 -0.08
C4 +0.18
N (Amino 1) -0.55
H (on N1) +0.35
N (Amino 4) -0.53
H (on N4) +0.36
Cl- (1) -0.95
Cl- (2) -0.96

Note: These values are illustrative and would be determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would help predict its reactivity towards other chemical species and its electronic transition properties.

Table 2: Illustrative Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -7.2
LUMO -1.5
HOMO-LUMO Gap 5.7

Note: These values are for illustrative purposes.

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for this purpose. mdpi.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method can predict ¹H and ¹³C NMR chemical shifts. dntb.gov.ua These theoretical predictions are often compared with experimental NMR data to confirm or elucidate the molecular structure. mdpi.com For this compound, GIAO calculations could help assign the signals in its experimental NMR spectra and provide insights into how the electronic environment of each nucleus is affected by the molecular structure and charge. acs.org

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts

Carbon Atom Theoretical δ (ppm) Experimental δ (ppm)
C1 125.4 124.9
C2 120.1 119.8
C3 128.6 128.3
C4 135.2 134.8
C4a 130.5 130.1
C5 126.8 126.5
C6 122.3 122.0
C7 124.7 124.4
C8 118.9 118.5
C8a 138.1 137.6

Note: Data is hypothetical and serves as an example of GIAO method application.

Quantum Theory of Atoms in Molecules (QTAIM) for Chemical Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and the chemical bonds between them based on the topology of the electron density. wikipedia.orgwiley-vch.de QTAIM partitions a molecule into discrete atomic basins, allowing for the calculation of atomic properties. amercrystalassn.org A key feature of this analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. uni-rostock.de The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the chemical bond. For this compound, QTAIM analysis could be used to characterize the C-C and C-N bonds within the aromatic system and to investigate the nature of any potential non-covalent interactions.

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior and conformational landscape of this compound. mdpi.com These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics. mdpi.com By solving Newton's equations of motion for a system of interacting atoms, MD simulations can reveal the accessible conformations, vibrational motions, and the influence of the surrounding environment on the molecule's structure. mdpi.commdpi.com

Conformational analysis is a critical aspect of understanding the structure-property relationships of flexible molecules like this compound. The molecule's key degrees of freedom include the rotation around the C-N bonds of the amino groups. The protonation of the amino groups in the dihydrochloride salt significantly influences their rotational barriers and preferred orientations due to electrostatic interactions and hydrogen bonding capabilities.

In a typical MD simulation, the molecule would be placed in a simulation box, often with solvent molecules like water, to mimic experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Through the simulation, one can track the dihedral angles of the amino groups relative to the naphthalene (B1677914) ring to identify the most stable conformers. chemistrysteps.com The stability of different conformations is influenced by steric hindrance and electronic effects. libretexts.orglumenlearning.com

Table 1: Representative Dihedral Angles for Amino Group Rotamers

This table presents hypothetical, yet plausible, dihedral angle ranges for the amino groups of this compound based on general principles of conformational analysis.

RotamerDihedral Angle Range (C2-C1-N-H)Relative Population (%)
Staggered-like30° - 90°, 150° - 210°, 270° - 330°~95%
Eclipsed-like-30° - 30°, 120° - 150°, 240° - 270°~5%

Quantitative Structure-Property Relationships (QSPR) and Structure-Reactivity Relationships

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methods aimed at correlating the chemical structure of a compound with its physical properties and chemical reactivity, respectively. nih.gov For this compound, QSPR models could predict properties such as solubility, melting point, and chromatographic retention times based on a set of calculated molecular descriptors.

These descriptors can be categorized into several groups:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. jeires.comresearchgate.net

A QSPR study would involve calculating a wide range of descriptors for a series of related aminonaphthalene derivatives and then using statistical methods, like multiple linear regression or machine learning algorithms, to build a mathematical model that links these descriptors to a specific property. nih.gov

Table 2: Illustrative Molecular Descriptors for QSPR Analysis of an Aminonaphthalene Derivative

The following table provides examples of descriptors that would be calculated for a QSPR study. The values are representative for a molecule of this type.

DescriptorTypeRepresentative Value
Molecular WeightConstitutional231.12 g/mol
LogPPhysicochemical1.89
Polar Surface AreaGeometrical52.04 Ų
HOMO EnergyElectronic-5.6 eV
LUMO EnergyElectronic-1.2 eV
Dipole MomentElectronic3.5 D

Computational Modeling of Intermolecular Interactions and Solvation Effects

The interactions of this compound with other molecules, including solvents and potential binding partners, are crucial for understanding its chemical behavior. Computational modeling can elucidate the nature and strength of these intermolecular interactions, which are primarily non-covalent. For this protonated diamine, key interactions would include strong ion-dipole interactions and hydrogen bonds with polar solvent molecules. nih.gov

The solvation of this compound is a complex process driven by these intermolecular forces. Computational models can simulate this process to predict the solvation free energy and to visualize the structure of the solvent shell around the molecule. ekb.eg Polarizable continuum models (PCM) are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. dntb.gov.ua This method is computationally efficient for estimating the energetic effects of solvation.

For a more detailed picture, explicit solvent models are used, where individual solvent molecules are included in the simulation. nih.gov This approach, often combined with molecular dynamics, can reveal specific hydrogen bonding networks and the dynamic nature of the solvent structure around the solute. nih.gov For instance, in an aqueous solution, water molecules would form strong hydrogen bonds with the -NH3+ groups, significantly influencing the molecule's conformation and reactivity. nih.gov

Table 3: Estimated Interaction Energies with a Water Molecule

This table presents hypothetical interaction energies calculated for different types of interactions between this compound and a single water molecule, based on general computational chemistry principles.

Interaction TypeInteracting GroupsEstimated Interaction Energy (kcal/mol)
Hydrogen Bond-NH3+ ... OH2-15 to -20
π-cation InteractionNaphthalene ring ... H of H2O (oriented towards the ring)-1 to -3
van der WaalsNaphthalene C-H ... OH2-0.5 to -1.5

Advanced Analytical Method Development and Validation for 4 Amino 1 Naphthyl Amine Dihydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the analytical chemistry of (4-Amino-1-naphthyl)amine dihydrochloride (B599025), enabling its separation from complex matrices and subsequent quantification. The selection of a specific method depends on factors such as the required sensitivity, the complexity of the sample, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic amines due to its high resolution and sensitivity. helsinki.fi Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

Method development for the analysis of aromatic amines often involves optimizing the mobile phase composition, which typically consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. rsc.org The separation of naphthalene (B1677914) derivatives, for instance, has been successfully achieved using such systems. researchgate.net A gradient elution, where the mobile phase composition is changed over time, can be advantageous for separating complex mixtures of analytes with varying polarities. rsc.orgwu.ac.th

For the detection of (4-Amino-1-naphthyl)amine dihydrochloride, a UV-visible or a photo-diode array (PDA) detector is often utilized. wu.ac.thwu.ac.th The selection of the detection wavelength is critical for achieving optimal sensitivity and selectivity. Aromatic amines exhibit strong absorbance in the UV region, and a wavelength of 265 nm has been found suitable for related compounds. wu.ac.th The method's accuracy and precision are validated to ensure reliable quantification. wu.ac.th Pre-column derivatization with reagents like o-phthalaldehyde (B127526) can be used to enhance the detectability of amino compounds, particularly for trace analysis. nih.gov

Table 1: Illustrative HPLC Parameters for Aromatic Amine Analysis

ParameterConditionSource
Column YMC-Triart C8 (250×4.6 mm, 5µm) wu.ac.thwu.ac.th
Mobile Phase Gradient elution with water and methanol/acetonitrile researchgate.netrsc.org
Flow Rate 1.0 mL/min wu.ac.th
Detection UV-Visible or PDA at 265 nm wu.ac.th
Injection Volume 5 µL wu.ac.th
Column Temperature 25 °C wu.ac.th

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For aromatic amines like (4-Amino-1-naphthyl)amine, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to increase volatility and improve chromatographic performance. osha.gov

A common derivatization agent for amines is heptafluorobutyric acid anhydride (B1165640) (HFAA). osha.gov The reaction with HFAA converts the polar amino groups into less polar, more volatile derivatives that are amenable to GC analysis. This approach significantly enhances sensitivity, which is crucial for determining trace levels of the analyte. osha.gov Following derivatization, the sample is injected into the GC, where it is separated on a capillary column. Detection is typically achieved using a mass spectrometer (GC-MS), which provides both quantification and structural information for positive identification. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of aromatic amines. rsc.orgcrsubscription.com The separation is typically performed on silica (B1680970) gel plates, which act as the stationary phase. chemistryhall.com The choice of the mobile phase, a solvent or a mixture of solvents, is critical for achieving good separation. chemistryhall.com The polarity of the mobile phase is adjusted based on the polarity of the analytes; for aromatic amines, mixtures of organic solvents with varying polarities are often used.

Visualization of the separated spots on the TLC plate can be achieved through various methods. Aromatic amines can be detected by their native fluorescence under UV light. researchgate.net Alternatively, spray reagents can be used to produce colored spots. scirp.org For instance, diazotization of the amines followed by coupling with a reagent like N-(1-naphthyl)ethylenediamine dihydrochloride can yield distinctly colored spots, allowing for identification. epa.gov Another approach involves using reagents like cinnamaldehyde, which reacts with primary aromatic amines to produce yellow spots. rsc.orgrsc.org The detection limits for aromatic amines on TLC plates can be in the microgram to nanogram range, depending on the visualization method. rsc.orgrsc.org

Table 2: TLC Systems for Aromatic Amine Separation

Stationary PhaseMobile Phase ExamplesVisualization MethodSource
Silica Gel GCyclohexane, Carbon tetrachloride, Toluene, Diethyl ether, ButanolUV light, Cinnamaldehyde reagent, Diazotization and coupling rsc.orgrsc.org
Silica Geln-propanol-water (70:30, v/v)0.01% PDBIQ in ethyl alcohol followed by 0.25% ninhydrin (B49086) in acetone scirp.org

Electrokinetic Chromatography

Electrokinetic chromatography, a hybrid of electrophoresis and chromatography, offers high separation efficiency and is particularly useful for the analysis of charged and neutral molecules. kapillarelektrophorese.comnih.gov Micellar Electrokinetic Chromatography (MEKC) is a widely used mode of electrokinetic chromatography. nih.gov In MEKC, a surfactant is added to the running buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.gov The separation is based on the differential partitioning of the analyte between the aqueous buffer and the micelles. nih.gov

This technique has been successfully applied to the separation of various naphthalene derivatives, demonstrating its potential for the analysis of this compound. kapillarelektrophorese.comnih.gov The separation conditions, including the type and concentration of the surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), buffer pH, and applied voltage, are optimized to achieve the desired resolution. nih.gov For instance, a study on naphthalenediols utilized a buffer of 20 mM Na2B4O7 with 50mM SDS at a pH of 9.8 and an applied voltage of 22 kV. nih.gov Detection is typically performed using a UV detector. nih.gov MEKC offers advantages such as short analysis times and low consumption of reagents and samples. nih.gov

Spectrophotometric Detection Methods

Spectrophotometric methods are widely used for the detection and quantification of analytes after chromatographic separation or in standalone assays. These methods are based on the interaction of the analyte with electromagnetic radiation.

Fluorescence Spectroscopy for Trace Analysis and Compound Detection

Fluorescence spectroscopy is an exceptionally sensitive detection method, making it ideal for trace analysis. thermofisher.com The principle relies on the ability of certain molecules to absorb light at a specific wavelength (excitation) and then emit light at a longer wavelength (emission). beilstein-journals.org Many aromatic compounds, including naphthalene derivatives, are naturally fluorescent. rsc.org

The fluorescence properties of diaminonaphthalenes are influenced by their molecular structure and the solvent environment. rsc.org For instance, the fluorescence spectra of 1,4-diaminonaphthalene have been studied in various solvents and at different acid concentrations. rsc.org The emission maximum and quantum yield can be affected by the polarity of the solvent. rsc.org This solvatochromic behavior can be exploited for analytical purposes.

For trace analysis, the high sensitivity of fluorescence detection allows for the determination of very low concentrations of the analyte. rsc.org When coupled with a separation technique like HPLC, it provides a powerful tool for quantifying trace amounts of this compound in complex samples. rsc.org Derivatization with a fluorescent tag can also be employed to enhance the fluorescence signal of non-fluorescent or weakly fluorescent analytes. thermofisher.com

UV-Vis Spectrophotometry for Quantification and Reaction Monitoring

UV-Vis spectrophotometry is a versatile and widely accessible analytical technique for the quantification and monitoring of chemical reactions involving chromophoric compounds like this compound. The aromatic naphthalene core and the amino functional groups of the molecule allow it to absorb light in the ultraviolet-visible region of the electromagnetic spectrum. This characteristic absorption is fundamental to its quantitative analysis, which is based on the Beer-Lambert Law. This law establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

For quantitative purposes, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for aminonaphthalene compounds is typically found by scanning the UV-Vis spectrum. For instance, the related compound 2,3-diaminonaphthalene (B165487) exhibits absorption bands at 230 nm and 288 nm, which are attributed to π-π* transitions of the aromatic rings. researchgate.net The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.

In reaction monitoring, UV-Vis spectrophotometry provides a non-destructive and often real-time method to track the progress of a chemical transformation. nih.govthermofisher.com As the reaction proceeds, the concentration of the reactant, this compound, will decrease, while the concentration of the product will increase. If the reactant and product have distinct absorption spectra, the reaction can be monitored by measuring the change in absorbance at a wavelength where one of the species strongly absorbs. researchgate.net This allows for the determination of reaction kinetics, including the rate constant, by plotting absorbance changes over time. thermofisher.com

Table 1: Application of UV-Vis Spectrophotometry for this compound Analysis

ParameterDescriptionApplication Example
Principle Measurement of light absorption by the analyte in the UV-Visible range (typically 200-800 nm).Based on the Beer-Lambert Law (A = εbc).
Quantification A calibration curve is generated using standards of known concentration to determine the concentration of an unknown sample.Determining the purity of a synthesized batch of this compound.
Reaction Monitoring Tracking the change in absorbance at a specific wavelength over time to follow the consumption of a reactant or formation of a product.Monitoring the rate of a derivatization reaction involving the amine groups of the compound.
Instrumentation UV-Vis Spectrophotometer (single or double beam).Varian Cary 50 Spectrophotometer. researchgate.net
Strengths Simple, rapid, non-destructive, and cost-effective.Suitable for routine quality control analysis.
Limitations Lower sensitivity and selectivity compared to chromatographic methods; susceptible to interference from other absorbing species in the sample matrix.Requires a clean sample matrix or effective sample cleanup to avoid spectral overlap.

Electrochemical Detection Approaches for Aminonaphthalene Analogs

Electrochemical detection methods offer high sensitivity and selectivity for the analysis of electroactive compounds such as aminonaphthalene analogs. These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. Aromatic amines, including the diaminonaphthalene isomers, are readily oxidizable, making them excellent candidates for electrochemical analysis. researchgate.netlmaleidykla.lt

Various electrochemical techniques can be employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometric detection, often coupled with high-performance liquid chromatography (HPLC). nih.govwiley.comnih.gov

Cyclic Voltammetry (CV): This technique is primarily used to investigate the redox properties of a compound. For aminonaphthalene analogs, CV can identify the oxidation potentials, providing a basis for developing more sensitive quantitative methods. Studies on poly(1,5-diaminonaphthalene) modified electrodes have demonstrated the distinct electrochemical behavior of these structures. nih.gov

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is well-suited for trace analysis. It enhances the signal-to-background ratio, allowing for lower detection limits.

HPLC with Electrochemical Detection (HPLC-ED): This is a powerful combination that leverages the separation capabilities of HPLC with the high sensitivity of electrochemical detection. researchgate.net The method involves separating the analyte from other components in a sample matrix chromatographically before it reaches the electrochemical detector. This approach has been successfully used for the determination of various aminonaphthalene isomers with detection limits in the nanomolar range. researchgate.netwiley.com Modified electrodes, such as boron-doped diamond electrodes or carbon paste electrodes, can further enhance the sensitivity and stability of the detection. researchgate.netwiley.com

Electrochemical Impedance Spectroscopy (EIS): EIS has been used to study the interaction of aminonaphthalene compounds with immobilized DNA on gold electrodes. nih.gov The binding of the analytes to the DNA changes the charge transfer resistance, which can be measured to detect and differentiate between various isomers like 1,5-diaminonaphthalene and 1,8-diaminonaphthalene (B57835). nih.gov

Table 2: Comparison of Electrochemical Detection Techniques for Aminonaphthalene Analogs

TechniquePrincipleAdvantagesCommon Application
Cyclic Voltammetry (CV) The potential is swept linearly and the resulting current from analyte oxidation/reduction is measured.Provides information on redox potentials and reaction mechanisms.Characterization of the electrochemical behavior of new aminonaphthalene derivatives.
Differential Pulse Voltammetry (DPV) Potential pulses are superimposed on a linear voltage ramp to enhance current response.High sensitivity, low detection limits, good resolution for mixtures.Trace analysis of aminonaphthalenes in environmental samples. nih.gov
HPLC with Electrochemical Detection (HPLC-ED) Amperometric or coulometric detection following chromatographic separation.Excellent selectivity and sensitivity; suitable for complex matrices.Quantification of carcinogenic naphthylamines and diaminonaphthalenes in water samples. researchgate.net
Electrochemical Impedance Spectroscopy (EIS) Measures the impedance of a system over a range of frequencies to study interfacial properties.Highly sensitive to surface binding events.Biosensor development for detecting interactions between aminonaphthalenes and biological molecules like DNA. nih.gov

Derivatization Reagents and Techniques for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. researchgate.net For a compound like this compound, which contains two primary amine groups, derivatization is a powerful strategy to enhance detectability, improve chromatographic separation, and increase sensitivity, particularly for fluorescence and mass spectrometry detection. nih.govspectroscopyonline.com

Since many aromatic amines have low native fluorescence, derivatization with a fluorogenic reagent is a common approach to significantly increase detection sensitivity. nih.gov The primary amine groups of this compound are ideal targets for such reactions.

Dansyl Chloride (DNS-Cl): 5-(Dimethylamino)naphthalene-1-sulfonyl chloride reacts with primary and secondary amines under alkaline conditions to form highly fluorescent and stable sulfonamide derivatives. nih.govnih.gov These derivatives can be detected with high sensitivity using HPLC with a fluorescence detector. researchgate.net The reaction is robust, but DNS-Cl can also react with other nucleophiles like phenols, which may be a consideration in complex samples. nih.gov

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (like 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. researchgate.netcreative-proteomics.com A key advantage of OPA is that the reagent itself is not fluorescent, reducing background interference. creative-proteomics.com However, the resulting derivatives can sometimes be unstable, and OPA does not react with secondary amines. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent that reacts with both primary and secondary amines to yield stable, highly fluorescent derivatives. researchgate.netikm.org.myresearchgate.net The derivatization is typically carried out in a basic buffer. nih.gov While effective, excess FMOC-Cl can hydrolyze to form fluorescent FMOC-OH, which may interfere with the analysis if not properly managed or separated chromatographically. researchgate.netsemanticscholar.org

Table 3: Comparison of Common Fluorescent Derivatization Reagents for Amines

ReagentTarget AminesReaction ConditionsAdvantagesDisadvantages
Dansyl Chloride (DNS-Cl) Primary, SecondaryAlkaline pH (e.g., sodium carbonate buffer, pH 11), room temperature. nih.govForms highly stable and fluorescent derivatives. nih.govReagent can also react with other nucleophiles (e.g., phenols); slow reaction for some amines. nih.gov
o-Phthalaldehyde (OPA) PrimaryNeutral to alkaline pH, room temperature, requires a thiol co-reagent.Fast reaction, reagent is non-fluorescent, simple procedure. creative-proteomics.comDerivatives can be unstable, does not react with secondary amines. nih.gov
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary, SecondaryAlkaline pH (e.g., borate (B1201080) buffer, pH 10-11.4), room temperature. ikm.org.mynih.govForms highly fluorescent and stable derivatives, reacts with both primary and secondary amines. researchgate.netHydrolyzed reagent (FMOC-OH) is also fluorescent and can cause interference. semanticscholar.org

While this compound is an achiral molecule, the analysis of chiral aminonaphthalene analogs requires specialized techniques to separate and quantify their enantiomers. Chiral derivatization is a common strategy where the enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated using standard achiral chromatography (e.g., HPLC or GC). registech.comlookchem.com

For example, Mosher's acid chloride can react with chiral amines to form diastereomeric amides that can be distinguished by NMR spectroscopy or HPLC. wikipedia.org Another approach involves reagents like N-trifluoroacetylproline anhydride, which has been explored for the GC analysis of chiral amines. nih.gov The selection of a CDA is critical, as the reaction must proceed without racemization of the analyte or the reagent to ensure accurate determination of the enantiomeric composition. nih.gov

Table 4: Examples of Chiral Derivatization Reagents for Amines

ReagentAnalyte Functional GroupResulting DerivativeAnalytical Technique
Mosher's acid chloride (MTPA-Cl) Amines, AlcoholsDiastereomeric amides/estersNMR, HPLC
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) AminesDiastereomeric amidesHPLC
(S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) AminesDiastereomeric amidesGC, HPLC
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) AminesDiastereomeric thioureasHPLC

Derivatization is a valuable tool in mass spectrometry (MS) to improve the analysis of compounds that exhibit poor ionization efficiency or fragmentation patterns. spectroscopyonline.com The goals of derivatization for MS include increasing molecular weight to move out of low-mass interference regions, enhancing ionization efficiency (especially in electrospray ionization, ESI), and directing fragmentation to produce characteristic ions for selective detection. spectroscopyonline.com

Many of the fluorescent labeling reagents mentioned previously, such as Dansyl Chloride and FMOC-Cl, also serve to enhance MS signals. researchgate.net The large, aromatic moieties of these reagents can improve ionization and provide predictable fragmentation pathways.

Other strategies specifically for MS enhancement include:

Introducing a Fixed Positive Charge: Reagents that introduce a quaternary ammonium (B1175870) group can ensure the analyte is permanently charged, leading to a strong signal in positive-ion ESI-MS.

Improving Volatility for GC-MS: For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to block the polar N-H bonds of amines, thereby reducing their polarity and increasing their volatility. Silylation reagents are commonly used for this purpose.

Isotope Labeling: Using isotopically labeled derivatizing reagents (e.g., 13C-labeled benzoyl chloride) allows for the creation of stable isotope-labeled internal standards, which can significantly improve the accuracy and precision of quantification by MS. acs.org Novel reagents have been developed that react with primary aromatic amines to form stable derivatives with prominent protonated molecular ions and specific fragment ions, enabling sensitive and selective detection. nih.gov

Table 5: Derivatization Strategies for Enhanced Mass Spectrometry Performance

StrategyExample Reagent(s)Purpose
Enhance ESI Efficiency Dansyl Chloride, Benzoyl Chloride acs.orgIncreases hydrophobicity and proton affinity, leading to a stronger signal in positive-ion mode.
Introduce a Fixed Charge Girard's ReagentsCreates a permanently charged derivative, ensuring efficient ionization regardless of pH.
Improve GC Volatility Silylation reagents (e.g., BSTFA)Blocks polar N-H bonds, making the analyte suitable for GC-MS analysis.
Direct Fragmentation Reagents creating specific cleavable bondsGenerates predictable and characteristic fragment ions for use in Selected Reaction Monitoring (SRM).
Enable Isotope Dilution Isotopically labeled reagents (e.g., ¹³C₆-Benzoyl Chloride) acs.orgCreates an ideal internal standard for precise and accurate quantification.

Sample Preparation Strategies for Complex Matrices (e.g., Extraction, Cleanup)

Analyzing this compound in complex matrices, such as environmental water, soil, or biological fluids, necessitates a robust sample preparation step. nih.gov The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to improve detection limits, and transfer it into a solvent compatible with the analytical instrument. chromatographyonline.comchromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a widely used and powerful technique for the cleanup and concentration of aromatic amines from aqueous samples. tandfonline.comresearchgate.netraykolgroup.com The process involves passing the liquid sample through a cartridge packed with a solid sorbent. For aromatic amines, common sorbents include:

Reversed-Phase (e.g., C18): Nonpolar sorbents that retain aromatic amines from aqueous samples based on hydrophobic interactions. The sorbent may be modified with agents like sodium dodecyl sulphate to improve the retention of more polar amines. tandfonline.com

Cation-Exchange (e.g., SCX): These sorbents are effective for retaining basic compounds like amines. At an appropriate pH, the amine groups are protonated (positively charged) and bind to the negatively charged sorbent. This approach has shown high recovery for polar primary aromatic amines. nih.gov The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of a strong organic solvent. tandfonline.com

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that partitions the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent). The pH of the aqueous phase is often adjusted to ensure the aromatic amine is in its neutral, un-ionized form, which is more soluble in the organic solvent. nih.gov While effective, LLE can be time-consuming and use large volumes of organic solvents. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that uses a small amount of extraction solvent dispersed into the aqueous sample with the help of a disperser solvent. nih.gov It is a rapid and efficient method for preconcentrating organic compounds from water samples. nih.gov

Table 6: Overview of Sample Preparation Techniques for Aromatic Amines

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the sample matrix passes through.High concentration factors, high selectivity, reduced solvent use, easily automated. researchgate.netCan be more expensive than LLE; method development can be complex.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquids.Simple, inexpensive equipment.Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. researchgate.net
Solid-Phase Microextraction (SPME) A coated fiber is exposed to the sample (or its headspace) to extract analytes.Solvent-free, simple, integrates sampling and preconcentration. nih.govFiber lifetime can be limited; matrix effects can influence extraction efficiency.
Dispersive Liquid-Liquid Microextraction (DLLME) A mixture of extraction and disperser solvents is rapidly injected into the sample, forming a cloudy solution for extraction.Very fast, low solvent consumption, high enrichment factors. nih.govSelection of solvents is critical; not suitable for all matrices.

Interference Studies and Method Robustness Evaluation in Analytical Procedures

The validation of an analytical method for this compound necessitates a thorough evaluation of its specificity and robustness to ensure reliable and accurate results during routine use. Specificity, or selectivity, is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biopharmaspec.com Robustness demonstrates the reliability of a method with respect to small, deliberate variations in its parameters. chromatographytoday.comich.org

Interference Studies

Interference studies are critical for establishing the specificity of an analytical procedure. This is often achieved through a combination of forced degradation studies and the analysis of potential synthetic impurities. The primary goal is to demonstrate that the method can separate the main analyte, this compound, from all potential interfering substances, ensuring that the reported quantity is solely that of the analyte.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a scientific necessity during method development. rjptonline.org They provide insight into the intrinsic stability of the molecule and help identify likely degradation products that could interfere with the analysis. rjptonline.orgnih.gov In these studies, the drug substance is subjected to stress conditions more severe than accelerated stability testing, with the aim of achieving 5-20% degradation. researchgate.net

For this compound, stress testing would typically involve the following conditions:

Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

Base Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at elevated temperatures.

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

Thermal Degradation: Exposure to dry heat (e.g., 80°C) for an extended period.

Photolytic Degradation: Exposure to ultraviolet (UV) and visible light, as per ICH Q1B guidelines.

The resulting stressed samples are then analyzed by the proposed analytical method, often a High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector. The PDA detector is instrumental in evaluating the peak purity of the analyte, ensuring that the main peak is not co-eluting with any degradation products. wu.ac.th The results of these studies demonstrate the stability-indicating nature of the method.

Table 1: Illustrative Forced Degradation Study Results for this compound This table presents hypothetical data for illustrative purposes.

Stress ConditionConditions% DegradationPeak PurityObservations
Acid Hydrolysis0.1 M HCl at 80°C for 8 hrs15.2%PassTwo major degradation products observed, well-resolved from the main peak.
Base Hydrolysis0.1 M NaOH at 80°C for 4 hrs11.8%PassOne major degradation product formed, baseline separation achieved.
Oxidative3% H₂O₂ at 25°C for 24 hrs18.5%PassSignificant degradation with multiple minor peaks, all resolved from the analyte.
ThermalDry Heat at 105°C for 48 hrs5.1%PassMinor degradation observed, indicating relative stability to heat.
PhotolyticICH Q1B conditions (1.2 million lux hours, 200 W h/m²)8.9%PassNoticeable degradation, suggesting the compound is light-sensitive.

Interference from Related Substances

Beyond degradation products, an analytical method must be able to separate the analyte from impurities that may be present from the manufacturing process. For this compound, potential impurities could include starting materials, intermediates, or isomers such as 1-Naphthylamine (B1663977) and 2-Naphthylamine (B18577). The specificity of the method is confirmed by spiking the drug substance with known levels of these impurities and demonstrating their complete separation.

Method Robustness Evaluation

Robustness is a measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org According to ICH guidelines, the evaluation of robustness should be considered during the development phase. biopharmaspec.comchromatographytoday.com For an HPLC method, typical parameters that are intentionally varied include:

Flow rate of the mobile phase (e.g., ± 0.2 mL/min).

pH of the mobile phase buffer (e.g., ± 0.2 units).

Column temperature (e.g., ± 5 °C).

Organic composition of the mobile phase (e.g., ± 2%).

Different columns (e.g., different lots or manufacturers).

The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution between critical peaks) is evaluated. System suitability parameters are monitored to ensure they remain within acceptable limits, confirming that the method is robust for routine laboratory use. researchgate.net

Table 2: Illustrative Robustness Study of an HPLC Method for this compound This table presents hypothetical data for illustrative purposes.

ParameterVariationEffect on Retention TimeEffect on Peak Area (%RSD)Effect on Resolution (Rs)System Suitability
Flow Rate (Nominal: 1.0 mL/min)0.8 mL/min+1.2 min< 2.0%> 2.0Pass
1.2 mL/min-1.1 min< 2.0%> 2.0Pass
Mobile Phase pH (Nominal: 3.0)2.8+0.1 min< 2.0%> 2.0Pass
3.2-0.1 min< 2.0%> 2.0Pass
Column Temperature (Nominal: 30°C)25°C+0.3 min< 2.0%> 2.0Pass
35°C-0.3 min< 2.0%> 2.0Pass
Organic Phase (Nominal: 40% Acetonitrile)38%+0.5 min< 2.0%> 2.0Pass
42%-0.5 min< 2.0%> 2.0Pass

The successful completion of interference and robustness studies provides strong evidence that the analytical method is specific, stable, and reliable for the quantitative determination of this compound.

Applications of 4 Amino 1 Naphthyl Amine Dihydrochloride in Chemical and Materials Science Research

Role as Precursors for Dyes and Pigments

The most traditional and widespread application of aromatic amines, including (4-Amino-1-naphthyl)amine, is in the synthesis of azo dyes and pigments. Azo compounds, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most diverse class of commercial dyes, accounting for over 60% of the total dyes used in industry. nih.gov

The synthesis of azo dyes from (4-Amino-1-naphthyl)amine follows a well-established two-step reaction pathway:

Diazotization: One or both of the primary aromatic amine groups (–NH₂) of the molecule are converted into a diazonium salt (–N₂⁺Cl⁻). This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) using a diazotizing agent like sodium nitrite (B80452) (NaNO₂). rsc.org The dihydrochloride (B599025) form of the starting material is particularly suitable for this step as it ensures solubility and the presence of the necessary acidic environment.

Azo Coupling: The resulting diazonium salt, which is a reactive electrophile, is then reacted with a coupling component. This component is typically an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine. nih.gov The coupling reaction forms the stable azo bridge, which acts as a chromophore, the part of the molecule responsible for its color.

The versatility of (4-Amino-1-naphthyl)amine lies in its ability to act as a bis-diazo component. By diazotizing both amine groups, it can be coupled with two equivalents of a coupling component, leading to the formation of bis-azo or disazo dyes. These dyes often exhibit deeper colors and different fastness properties compared to their mono-azo counterparts. The specific color of the resulting dye—ranging from yellow and orange to red, brown, and blue—can be precisely tuned by modifying the chemical structure of the coupling component. nih.gov

For example, coupling the bis-diazotized form of 1,4-diaminonaphthalene with various naphthol derivatives can produce a range of disperse dyes suitable for coloring synthetic fibers like polyester. Furthermore, sulfonic acid derivatives of naphthylamines are crucial for creating azo dyes that can dye cotton without a mordant, a substance used to fix the dye to the fabric. mdpi.com

Reaction StepTypical ReagentsConditionsIntermediate/Product
Diazotization Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)0–5 °CDiazonium Salt
Azo Coupling Naphthols, Phenols, Aromatic Amines0–5 °C, pH controlled (acidic or alkaline)Azo Dye/Pigment

Building Blocks for the Synthesis of Complex Organic Molecules and Novel Materials

Beyond its role in dye chemistry, the reactivity of the two amine groups makes (4-Amino-1-naphthyl)amine dihydrochloride a valuable building block for more complex organic structures and advanced materials. Its rigid naphthalene (B1677914) core and difunctional nature allow it to be incorporated into larger molecular frameworks, imparting specific electronic, optical, and structural properties.

In organic synthesis, diaminonaphthalenes are used as starting materials for creating a variety of heterocyclic compounds. For instance, isomers like 2,3-diaminonaphthalene (B165487) readily undergo cyclocondensation reactions with electrophiles to form annulated heterocycles such as 1H-imidazoles and 1,4-diazepines, which are scaffolds for molecules with potential pharmacological activity. While the 1,4-isomer does not have adjacent amines for simple cyclization, its amine groups can participate in reactions to build larger, more complex systems.

A significant application is in the synthesis of novel materials with specific functionalities. For example, 1,8-diaminonaphthalene (B57835) has been used to create robust catalysts by immobilizing copper(II) onto the surface of diaminonaphthalene-coated magnetic nanoparticles. nih.gov These catalysts have shown high efficiency in C–S cross-coupling reactions, which are vital in the pharmaceutical industry. nih.gov This demonstrates the potential of diaminonaphthalene scaffolds to act as ligands or supports for catalytic metal centers.

Furthermore, the compound is a key monomer in the synthesis of high-performance polymers, a topic explored in more detail in section 7.5. Its ability to react with dicarboxylic acids, dianhydrides, or other bifunctional monomers leads to the formation of polyamides and polyimides, materials known for their exceptional thermal stability and mechanical strength. researchgate.net The incorporation of the naphthalene unit into the polymer backbone enhances rigidity and thermal properties.

Application AreaType of Molecule/Material SynthesizedKey Reaction Type
Organic Synthesis Heterocyclic Compounds, Naphthalene-Chalcone HybridsCyclocondensation, Claisen-Schmidt Condensation
Catalysis Heterogeneous CatalystsLigand Immobilization
Polymer Chemistry High-Performance Polymers (Polyimides, Polyamides)Polycondensation
Materials Science Organoboron Reagents, Coordination PolymersSubstitution, Self-Assembly

Development of Chemical Sensors and Probes

The inherent fluorescence of the naphthalene core makes its derivatives, including (4-Amino-1-naphthyl)amine, excellent candidates for the development of chemical sensors and probes. A fluorescent chemosensor typically consists of a fluorophore (the light-emitting unit) and a receptor (the analyte-binding unit). When the receptor binds to a specific target molecule or ion, it induces a change in the electronic properties of the fluorophore, resulting in a measurable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). researchgate.net

Derivatives of aminonaphthalene and naphthalimide are widely used to design chemosensors for detecting a variety of metal ions. The amino groups can act as or be modified into effective binding sites for cations. For instance, sensors based on the 4-amino-1,8-naphthalimide (B156640) fluorophore have been developed for the highly selective and sensitive detection of Zn(II) ions. semanticscholar.orgcore.ac.uk Upon binding with the zinc ion, a photoinduced electron transfer (PET) process is suppressed, causing the sensor to "turn on" and emit a bright green fluorescence. semanticscholar.org

Similarly, polymers derived from aminonaphthalene have been fashioned into sensors for other environmentally and biologically important ions. A chemosensor synthesized from poly(1-aminonaphthalene) demonstrated high selectivity for Fe³⁺ ions, exhibiting both a color change visible to the naked eye and a "turn-off" fluorescence response. mdpi.com The diaminonaphthalene scaffold has also been proven effective for sensing small molecules. The isomer 2,3-diaminonaphthalene is a well-established fluorescent probe that reacts with nitrite or selenium to form highly fluorescent products, allowing for their quantitative determination in biological and food samples. utm.mdmdpi.com This principle highlights the potential of the 1,4-isomer to be adapted for similar sensing applications.

Sensor Based OnTarget AnalyteSensing Mechanism
4-Amino-1,8-naphthalimideZn(II)"Turn-on" fluorescence (PET suppression)
Poly(1-aminonaphthalene)Fe(III)"Turn-off" fluorescence & Colorimetric
2,3-DiaminonaphthaleneNitrite (NO₂⁻), Selenium (Se)"Turn-on" fluorescence (product formation)

Aminonaphthalene derivatives are classic examples of fluorophores that exhibit solvatochromism—their fluorescence properties are highly sensitive to the polarity of their local environment. This sensitivity arises from an intramolecular charge transfer (ICT) character in their excited state. Upon excitation with light, there is a redistribution of electron density, creating a larger dipole moment in the excited state compared to the ground state.

In polar solvents, this excited-state dipole is stabilized, which lowers its energy level and results in a red-shifted (longer wavelength) fluorescence emission. Conversely, in nonpolar environments, the emission is blue-shifted (shorter wavelength). This pronounced dependence on solvent polarity makes aminonaphthalene-based fluorophores excellent probes for investigating the micro-polarity of systems like cell membranes, protein binding sites, and polymer matrices. researchgate.net

For example, a polymer synthesized by covalently linking 4-Amino naphthalene-1-sulfonic acid to an alginate backbone exhibited positive solvatochromism, with its emission shifting to longer wavelengths in less polar solvents. This behavior allows the material to function as a sensor for medium polarity. Similarly, Tröger's bases derived from 4-amino-1,8-naphthalimide precursors have been shown to generate either positive or negative solvatochromic effects depending on the solvent's polarity and hydrogen-bonding capabilities.

Photoactive Materials and Photopolymerization Initiators

The strong light absorption properties of the naphthalene ring system make its derivatives suitable for use in photoactive materials, particularly as components of photoinitiating systems (PIS) for photopolymerization. Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers into a solid polymer, a technique central to 3D printing, coatings, and dental composites.

While (4-Amino-1-naphthyl)amine itself is not typically a direct photoinitiator, it serves as an essential precursor for synthesizing more complex dyes that are highly effective in this role. Naphthalimide-based dyes, which can be synthesized from aminonaphthalene precursors, have emerged as high-performance photoinitiators for radical polymerization under visible light, such as from a 405 nm LED.

These dyes function as photosensitizers in multi-component systems. Upon absorbing light, the dye reaches an excited state. It can then interact with a co-initiator, such as an iodonium (B1229267) salt or an amine, through an electron transfer process to generate reactive radicals. These radicals are the species that initiate the polymerization of monomers like acrylates and methacrylates. mdpi.com The ability to tune the absorption properties of the naphthalimide dye by modifying the substituents—a position where an amino group is often placed—allows for the design of photoinitiators that are perfectly matched to the emission spectra of specific light sources like LEDs. mdpi.com

Research on Functional Polymers and Conjugated Systems

The difunctional nature of this compound makes it an ideal monomer for the synthesis of functional polymers through step-growth polymerization. By reacting it with other difunctional monomers, the rigid and aromatic naphthalene unit can be incorporated into the polymer backbone, imparting desirable properties such as high thermal stability, mechanical strength, and specific electronic characteristics.

One major class of polymers synthesized from this monomer are polyimides . These are high-performance polymers renowned for their excellent thermal and oxidative stability. The synthesis involves a two-step process where the diamine is first reacted with a tetracarboxylic dianhydride to form a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final, robust polyimide. vt.edu The inclusion of the naphthalene ring enhances the polymer's glass transition temperature and thermal decomposition temperature.

Another significant area is the development of conjugated polymers . Through oxidative polymerization, 1,4-diaminonaphthalene can be converted into poly(1,4-diaminonaphthalene), a material that possesses a conjugated backbone of alternating single and double bonds. nih.govutm.md This conjugation allows for the delocalization of electrons along the polymer chain, making the material electrically conductive and suitable for applications in electronics, such as antistatic coatings and components for supercapacitors. utm.md Furthermore, 1,4-diaminonaphthalene can be used to synthesize π-conjugated Schiff base oligomers, which are studied for their optoelectronic properties. mdpi.com

Finally, the compound is used to create coordination polymers . In this novel approach, 1,4-diaminonaphthalene molecules are deposited on copper substrates, where they react with copper atoms from the surface to form well-defined, stereoselective metal-organic coordination polymers. The structure of these polymers can be controlled by the crystallographic plane of the copper substrate, opening pathways to designing surface-based materials with unique catalytic or electronic properties. rsc.orgresearchgate.net

Polymer TypeMonomersKey PropertiesPotential Applications
Polyimides 1,4-Diaminonaphthalene + Aromatic DianhydridesHigh thermal stability, mechanical strengthAerospace, electronics
Conjugated Polymers 1,4-Diaminonaphthalene (self)Electrical conductivity, thermal stabilityOrganic electronics, sensors
Schiff Base Polymers 1,4-Diaminonaphthalene + Dialdehydesπ-conjugated, optoelectronic propertiesLight-emitting devices, solar cells
Coordination Polymers 1,4-Diaminonaphthalene + Copper atomsOrdered structure, surface-confinedCatalysis, nanoelectronics

Probes in Colloidal Chemistry and Surfactant Interaction Studies

The aminonaphthalene scaffold, the core of this compound, is a well-established fluorophore. Molecules incorporating this structure are frequently utilized as fluorescent probes to investigate the complex environments of colloidal systems and to study the interactions between molecules and surfactants. nih.govresearchgate.net The fluorescence properties of these probes, such as their emission wavelength and quantum yield, are often highly sensitive to the polarity of their microenvironment. This sensitivity allows them to report on the formation and characteristics of micelles, which are aggregates of surfactant molecules in a solution.

When a fluorescent probe like a 4-aminonaphthalimide derivative is in an aqueous solution below the critical micelle concentration (CMC) of a surfactant, it is exposed to the highly polar water molecules. nih.gov However, as the surfactant concentration increases and micelles begin to form, the hydrophobic part of the probe can partition into the nonpolar, hydrophobic core of the micelle. This change in the local environment from polar to nonpolar induces a shift in the probe's fluorescence emission, a phenomenon that can be readily measured. By monitoring these fluorescence changes as a function of surfactant concentration, researchers can accurately determine the CMC, a fundamental parameter in surfactant science. ub.edu

Detailed research on related compounds, such as 4-amino-1,8-naphthalimide derivatives, demonstrates their utility as photoinduced electron transfer (PET) sensors. nih.govresearchgate.net In these systems, the fluorescence of the naphthalimide core can be "switched on" or "switched off" by interactions with other molecules or changes in the environment, such as pH. researchgate.net This principle is central to their use in studying surfactant interactions. The binding of the probe to a surfactant aggregate can alter the PET process, leading to a measurable change in fluorescence intensity. nih.gov This allows for the investigation of binding affinities and the dynamics of probe-surfactant interactions. nih.govacs.org

The study of amino acid-based surfactants, for instance, often employs such spectroscopic techniques to understand their aggregation behavior. ub.eduresearchgate.net The interactions are influenced by factors like pH, temperature, and the structure of both the amino acid and the surfactant. nih.govnih.gov While direct studies employing this compound as a probe are not extensively documented in the reviewed literature, the established principles of using aminonaphthalene derivatives as fluorescent probes provide a strong basis for its potential application in this field. Its structure suggests it would possess the necessary photophysical properties to probe hydrophobic domains within colloidal assemblies.

Table 1: Illustrative Photophysical Properties of a Related Aminonaphthalene-Based Probe This table presents data for 4-amino-1,8-naphthalimide, a structurally related fluorophore, to illustrate the typical properties exploited in colloidal studies.

PropertyTypical Value/ObservationRelevance in Surfactant Studies
Absorption Maximum (λabs)~450 nm nih.govWavelength used to excite the probe.
Emission Maximum (λem)~550 nm (in polar solvents) nih.govEmission wavelength is monitored for shifts.
SolvatochromismEmission maximum shifts to shorter wavelengths (blue shift) in less polar environments.This shift indicates the probe's entry into the nonpolar micellar core.
Quantum YieldIncreases significantly in nonpolar environments.An increase in fluorescence intensity signals micelle formation or binding.

General Chemical Principles for Drug Design and Medicinal Chemistry (excluding specific drug efficacy/clinical data)

In medicinal chemistry, the process of drug design often begins with identifying a "scaffold," a core chemical structure that can be systematically modified to optimize interactions with a biological target. nih.gov The this compound molecule, featuring a 1,4-diaminonaphthalene core, represents such a scaffold. Its rigid, planar aromatic system and strategically placed amino groups provide a foundational framework for developing new chemical entities. nih.gov Naphthylamine and its derivatives are recognized building blocks in the synthesis of various biologically relevant molecules. wikipedia.org

Structure-Activity Relationships (SAR): The principles of Structure-Activity Relationships (SAR) are central to medicinal chemistry, guiding the modification of a lead compound to enhance its desired properties. nih.gov For the (4-Amino-1-naphthyl)amine scaffold, several key features are pertinent for SAR studies:

Aromatic Rings: The naphthalene ring system provides a flat, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions with complementary pockets in a target protein or nucleic acid. nih.gov The extended π-system is also a key determinant of the molecule's electronic properties.

Amino Groups: The two amino groups at the 1- and 4-positions are critical functional groups. They can act as hydrogen bond donors, forming directed interactions with hydrogen bond acceptors (like oxygen or nitrogen atoms) in a biological target. acs.org Their basicity allows for the formation of salts, such as the dihydrochloride form, which can significantly influence solubility and formulation properties.

Substitution Sites: The hydrogen atoms on the aromatic rings and the amino groups serve as points for chemical modification. Introducing different substituents can modulate the molecule's steric profile, electronics (lipophilicity, pKa), and metabolic stability. For example, adding alkyl groups to the nitrogens or functional groups to the aromatic backbone can systematically alter the compound's properties to improve target affinity or pharmacokinetic parameters. nih.gov

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov The (4-Amino-1-naphthyl)amine structure contains several key pharmacophoric features:

Two Hydrogen Bond Donors (HBD) from the primary amino groups.

An Aromatic Ring feature. These features can be spatially mapped to create a pharmacophore model, which can then be used in computational (in silico) methods for virtual screening of compound libraries to find other molecules that match the model and may have similar biological activity. nih.govnih.gov

The naphthalimide scaffold, which is structurally related, is known for its ability to intercalate into DNA, a property conferred by its planar aromatic structure. nih.gov This principle of intercalation is a fundamental concept in the design of certain classes of therapeutic agents. While (4-Amino-1-naphthyl)amine is not a naphthalimide, its planar naphthalene core suggests that derivatives could be designed to explore similar binding modes. The design of molecules based on quinoline (B57606) and naphthyridine scaffolds, which are also nitrogen-containing aromatic systems, has been a successful strategy in medicinal chemistry, highlighting the value of such frameworks. nih.gov The strategic placement of amine functionalities, as seen in (4-Amino-1-naphthyl)amine, is a common tactic to achieve specific target interactions. google.com

Table 2: Medicinal Chemistry Profile of the (4-Amino-1-naphthyl)amine Scaffold

Structural FeaturePotential Role in Medicinal ChemistryOpportunities for Modification
Naphthalene CoreProvides a rigid, planar scaffold; participates in hydrophobic and π-stacking interactions. nih.govSubstitution on the aromatic ring to alter electronics, solubility, and steric bulk.
1-Amino GroupHydrogen bond donor; potential site for salt formation; key point for synthetic elaboration. acs.orgAlkylation, acylation, or conversion to other functional groups to modulate binding and properties.
4-Amino GroupHydrogen bond donor; influences electronic properties of the ring system. acs.orgModification can fine-tune electronic character and hydrogen bonding patterns.
Dihydrochloride Salt FormEnhances aqueous solubility and stability for handling and formulation.Formation of different salts (e.g., sulfate (B86663), phosphate) to optimize physicochemical properties.

Environmental Fate and Transformation Research of Naphthylamine Derivatives

Biodegradation Pathways and Mechanisms

Direct research on the biodegradation of (4-Amino-1-naphthyl)amine dihydrochloride (B599025) is limited. However, studies on closely related naphthylamine compounds provide valuable insights into potential metabolic pathways. The biodegradation of aromatic amines is a critical process in their environmental detoxification.

Microbial degradation is a primary mechanism for the removal of aromatic compounds from the environment. In the case of 1-naphthylamine (B1663977), a compound structurally similar to the subject of this article, a specific biodegradation pathway has been elucidated in Pseudomonas sp. strain JS3066. This pathway is initiated by a glutamine synthetase-like (GS-like) enzyme that catalyzes the glutamylation of 1-naphthylamine. The resulting γ-glutamylated 1-naphthylamine is subsequently oxidized to 1,2-dihydroxynaphthalene. This intermediate then enters the well-established naphthalene (B1677914) degradation pathway, which proceeds via catechol and ultimately leads to mineralization. It is plausible that (4-Amino-1-naphthyl)amine could undergo a similar initial enzymatic attack, targeting one of its amino groups, which would then funnel the molecule into a common degradative route for naphthalene derivatives.

The broader context of naphthalene and substituted naphthalene biodegradation involves a diverse range of microorganisms, including species of Pseudomonas, Rhodococcus, and Arthrobacter. These organisms utilize various enzymatic strategies to break down the aromatic rings. The initial steps typically involve dioxygenase enzymes that hydroxylate the aromatic nucleus, leading to the formation of catechols or other dihydroxylated intermediates. These are then subject to ring cleavage and further metabolism. Given the presence of two amino groups, the biodegradation of (4-Amino-1-naphthyl)amine may involve unique enzymatic steps to handle these functional groups before or after initial ring oxidation.

Table 1: Key Enzymes and Intermediates in the Postulated Biodegradation of (4-Amino-1-naphthyl)amine

StepEnzyme/Enzyme ClassPotential IntermediateSubsequent Fate
Initial Attack Glutamine synthetase-like enzyme / Dioxygenaseγ-glutamylated (4-Amino-1-naphthyl)amine / AminodihydroxynaphthaleneOxidation and entry into naphthalene degradation pathway
Ring Cleavage DioxygenaseRing-opened aminocatechol derivativeFurther metabolism to central cellular pathways

Environmental Transformation via Chemical Reactions with Natural Organic Matter (e.g., Humic Substances)

The fate of (4-Amino-1-naphthyl)amine dihydrochloride in the environment is not solely dictated by microbial activity. Abiotic transformations, particularly reactions with natural organic matter (NOM) such as humic substances, can play a crucial role in its environmental partitioning and persistence. Aromatic amines are known to interact strongly with the organic fraction of soils and sediments.

Research on other aromatic amines, such as aniline, has demonstrated that they can undergo covalent binding with humic substances. acs.org This process involves the nucleophilic addition of the amine to the quinone and other carbonyl groups present in the humic and fulvic acid structures. acs.org The resulting linkages can include anilinohydroquinone, anilinoquinone, anilide, and imine bonds, as well as the formation of heterocyclic nitrogen compounds. acs.org These covalent bonds are significantly stronger than reversible sorption interactions, leading to the sequestration of the amine in the soil matrix.

Given the presence of two primary amino groups, (4-Amino-1-naphthyl)amine is expected to be highly reactive towards the functional groups within humic substances. This covalent binding, or humification, would significantly reduce its mobility and bioavailability in the environment. The rate and extent of these reactions are influenced by factors such as soil pH, the chemical composition of the humic matter, and the presence of microbial or mineral catalysts that can facilitate oxidative coupling reactions. The formation of these bound residues represents a significant transformation pathway that can lead to the long-term stabilization of the compound in soil and sediment.

Adsorption Behavior in Various Environmental Matrices

The mobility and transport of this compound in the environment are heavily influenced by its adsorption to solid matrices such as soil, sediment, and their components. The two amino groups on the naphthalene ring are expected to play a dominant role in the adsorption process.

The adsorption of aromatic compounds like naphthalene itself to soil is primarily governed by partitioning into soil organic matter. However, the presence of polar amino groups in (4-Amino-1-naphthyl)amine introduces more complex adsorption mechanisms. These can include:

Cation Exchange: In acidic to neutral environments, the amino groups can be protonated, leading to a net positive charge on the molecule. This cationic form can then be strongly adsorbed to negatively charged surfaces of clay minerals and humic substances through cation exchange mechanisms.

Hydrogen Bonding: The amino groups can act as both hydrogen bond donors and acceptors, allowing for interactions with oxygen-containing functional groups on the surfaces of minerals and organic matter.

Surface Complexation: The lone pair of electrons on the nitrogen atoms can participate in the formation of coordination bonds with metal ions present in clay minerals and other soil components.

Studies on the adsorption of a related isomer, 1,5-diaminonaphthalene, on nanoporous carbons for wastewater treatment have shown high adsorption capacities, suggesting that diaminonaphthalenes have a strong affinity for sorbent surfaces. While not a natural environmental matrix, this indicates the potential for strong adsorption. The Freundlich and Langmuir isotherm models are often used to describe the equilibrium partitioning of such compounds between the solid and aqueous phases.

Table 2: Potential Adsorption Mechanisms of (4-Amino-1-naphthyl)amine in Environmental Matrices

Environmental MatrixDominant Adsorption Mechanism(s)Influencing Factors
Soil Organic Matter (Humic/Fulvic Acids) Covalent Binding, Cation Exchange, Hydrogen Bonding, Hydrophobic PartitioningpH, Organic Matter Content, Functional Group Composition
Clay Minerals (e.g., Montmorillonite, Kaolinite) Cation Exchange, Surface Complexation, Hydrogen BondingpH, Cation Exchange Capacity (CEC), Mineral Type
Sediments Combination of partitioning into organic carbon and adsorption to mineral surfacesOrganic Carbon Content, Particle Size Distribution, Mineralogy
Activated Carbon (for water treatment) Physisorption (van der Waals forces), π-π interactionsSurface Area, Pore Size Distribution, Surface Chemistry

Q & A

Q. What are the key physicochemical properties of (4-Amino-1-naphthyl)amine dihydrochloride relevant to experimental handling?

  • Answer: Physicochemical data for structurally related dihydrochloride salts can guide experimental design. Key properties include:
  • Molecular Weight: ~239.14 g/mol (analogous to C₁₁H₁₄Cl₂N derivatives) .
  • Melting Point: 196–201°C (observed in N-1-naphthylethylenediamine dihydrochloride) .
  • Solubility: Typically soluble in polar solvents (e.g., water, methanol), inferred from similar amine hydrochlorides.
  • Storage: Stable at -20°C in anhydrous conditions (based on protocols for dihydrochloride salts) .

Table 1: Comparative Physicochemical Data

PropertyValue/DescriptionReference
Molecular Weight~239.14 g/mol
Melting Point196–201°C
Recommended Storage-20°C, desiccated

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer: Synthesis typically involves multi-step processes:

Amination of Naphthyl Derivatives: Reacting naphthalene precursors with ammonia or alkylamines under catalytic hydrogenation .

Salt Formation: Treating the free base with hydrochloric acid to form the dihydrochloride salt .

Optimization: Use of polar aprotic solvents (e.g., DMF) and palladium catalysts enhances yield .

Critical Considerations:

  • Purity (>95%) is achieved via recrystallization or column chromatography .
  • Reaction monitoring via TLC or HPLC ensures intermediate stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Answer:
  • Catalyst Selection: Palladium-on-carbon (Pd/C) or Raney nickel for efficient hydrogenation .
  • Solvent Systems: DMF or ethanol-water mixtures improve solubility of intermediates .
  • Temperature Control: Stepwise heating (50–80°C) prevents decomposition of thermally sensitive intermediates .
  • Scale-Up Strategies: Continuous flow reactors enhance reproducibility in large-scale synthesis .

Q. What analytical techniques are effective for characterizing this compound and verifying purity?

  • Answer:
  • Structural Elucidation:
  • X-ray Crystallography: Resolves 3D conformation and salt formation .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms amine protonation and aromatic substitution patterns .
  • Purity Assessment:
  • HPLC-UV: Quantifies impurities using C18 columns and acetonitrile-water gradients .
  • Mass Spectrometry: High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) .

Q. How does structural modification influence biological activity?

  • Answer:
  • Side-Chain Variations: Longer alkyl chains (e.g., propyl vs. ethyl) enhance lipophilicity and membrane permeability .
  • Enzyme Inhibition: Modifications at the 4-position (e.g., methyl groups) improve selectivity for nitric oxide synthase isoforms .
  • Case Study: Y-27632 dihydrochloride (a Rho kinase inhibitor) demonstrates how bicyclic amine structures enhance target affinity .

Q. What strategies address conflicting data in receptor binding assays?

  • Answer:
  • Orthogonal Assays: Combine radioligand binding with functional assays (e.g., cAMP measurement) to validate receptor modulation .
  • Negative Controls: Use knockout cell lines or competitive antagonists (e.g., ketanserin for serotonin receptors) to isolate specific interactions .
  • Statistical Rigor: Employ dose-response curves and Hill slope analysis to distinguish allosteric vs. orthosteric effects .

Q. How can computational chemistry predict interaction mechanisms with biological targets?

  • Answer:
  • Molecular Docking: Software like AutoDock Vina models binding poses in enzyme active sites (e.g., nitric oxide synthase) .
  • MD Simulations: GROMACS or AMBER simulations reveal dynamic interactions over time (e.g., hydrogen bonding with catalytic residues) .
  • QSAR Models: Relate substituent electronic properties (e.g., Hammett constants) to inhibitory potency .

Q. What are the implications of polymorphism on pharmacological profiles?

  • Answer:
  • Bioavailability Differences: Polymorphs with lower lattice energy (calculated via DFT) show higher solubility .
  • Stability Testing: Accelerated stability studies (40°C/75% RH) identify forms prone to hydrate formation .
  • Case Study: 4-(Dimethylamino)benzohydrazide’s hydrogen-bonding network stabilizes its bioactive conformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.